1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methylsulfonyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2S/c1-10(8,9)5-2-4(6)3-7-5/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLIUBXWGLSMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CN1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
CAS No: 918487-84-0 Molecular Formula: C₅H₆INO₂S Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary & Strategic Importance
The compound 4-iodo-2-(methylsulfonyl)-1H-pyrrole is a high-value heterocyclic building block, particularly prevalent in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. The presence of the sulfonyl group at the C2 position serves two critical functions:
-
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), modulating the pKa of the pyrrole NH and influencing the binding affinity of the final drug candidate.
-
Regiocontrol: It directs subsequent electrophilic substitutions (like iodination) to the C4 position, enabling precise structural elaboration.
This guide details a robust, three-step synthetic route designed for high regioselectivity and scalability. Unlike generic procedures, this protocol addresses the specific challenge of installing the iodine atom at the C4 position while avoiding the thermodynamically competitive C5 isomer.
Retrosynthetic Analysis
The strategic disconnection relies on the "EWG-directed" reactivity of the pyrrole ring. Direct iodination of pyrrole is uncontrollable; therefore, the sulfonyl group must be installed before iodination to leverage its meta-directing-like effect (directing to the 4-position).
Figure 1: Retrosynthetic logic prioritizing the installation of the directing sulfonyl group prior to halogenation.
Detailed Synthetic Protocols
Phase 1: Synthesis of 2-(Methylthio)-1H-pyrrole
Objective: Introduction of the sulfur handle at the C2 position. Mechanism: Electrophilic sulfenylation via a pyrrolyl-Grignard intermediate.
Reagents:
-
Pyrrole (1.0 equiv)[1]
-
Ethylmagnesium bromide (EtMgBr) (1.2 equiv, 3.0 M in Et₂O)
-
Dimethyl disulfide (MeSSMe) (1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, dissolve pyrrole in anhydrous Et₂O. Cool to 0°C.[2][3]
-
Deprotonation: Add EtMgBr dropwise over 30 minutes. The solution will turn cloudy/white as the pyrrolyl magnesium bromide salt forms. Stir at room temperature (RT) for 1 hour.
-
Sulfenylation: Cool the mixture back to -10°C. Add dimethyl disulfide (MeSSMe) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Et₂O (3x). Wash combined organics with water and brine.[4] Dry over MgSO₄ and concentrate.
-
Purification: Vacuum distillation is preferred for scale; flash chromatography (Hexanes/EtOAc 95:5) for bench scale.
Key Insight: The Grignard reagent directs substitution to the 2-position via coordination. Avoid using simple base/MeI, which leads to N-methylation.
Phase 2: Oxidation to 2-(Methylsulfonyl)-1H-pyrrole
Objective: Conversion of the sulfide to the sulfone (EWG).
Reagents:
-
2-(Methylthio)-1H-pyrrole (1.0 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA) (2.2 equiv, 77% max)
-
Solvent: Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve the sulfide from Phase 1 in DCM. Cool to 0°C.[2][3]
-
Oxidation: Add mCPBA portion-wise (exothermic). Maintain temperature < 5°C.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide). Stir vigorously until the organic layer is clear. Separate layers.
-
Purification: Recrystallization from EtOAc/Hexanes or column chromatography (Hexanes/EtOAc 2:1).
Phase 3: Regioselective Iodination (The Critical Step)
Objective: Installation of iodine at C4. Challenge: Differentiating between C4 and C5 positions. The C2-sulfonyl group deactivates the ring, but the "swamping" effect directs electrophiles to C4 (beta) rather than C5 (alpha), analogous to 2-acyl pyrroles.
Reagents:
-
2-(Methylsulfonyl)-1H-pyrrole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Protocol:
-
Setup: Dissolve the sulfone in anhydrous MeCN. Protect from light (wrap flask in foil).
-
Addition: Cool to -10°C. Add NIS solid in one portion.
-
Kinetics: Stir at -10°C for 1 hour, then allow to slowly warm to RT over 4 hours.
-
Note: Higher temperatures promote thermodynamic equilibration to the C5-iodo or di-iodo byproducts.
-
-
Workup: Remove solvent under reduced pressure. Redissolve residue in EtOAc. Wash with water and dilute Na₂S₂O₃ (to remove iodine color).
-
Purification: Flash chromatography is mandatory to separate the 4-iodo product (major) from trace 5-iodo (minor) and 4,5-diiodo (trace).
-
Eluent: Hexanes/EtOAc (Gradient 80:20 to 60:40).
-
Reaction Mechanism & Logic
The regioselectivity in Phase 3 is the core technical challenge.
Figure 2: Mechanistic divergence. Attack at C5 places a positive charge at C2 (directly attached to the electron-withdrawing sulfonyl group), which is highly destabilizing. Attack at C4 avoids this resonance conflict.
Data Summary & Characterization
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Light sensitive. |
| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H, NH), 7.25 (d, 1H, H5), 6.85 (d, 1H, H3), 3.10 (s, 3H, Me) | H3 and H5 coupling confirms 2,4-substitution pattern. |
| MS (ESI) | [M+H]⁺ = 271.9 | Characteristic Iodine isotope pattern not applicable (monoisotopic), but mass is distinct. |
| Yield (Overall) | 40-55% | Step 1: ~70%; Step 2: ~85%; Step 3: ~75%. |
Troubleshooting Table:
| Problem | Root Cause | Solution |
| N-Methylation in Step 1 | Used Base/MeI instead of Grignard. | Use EtMgBr to form the hard anion at N, which rearranges/coordinates to C2. |
| Di-iodination in Step 3 | Excess NIS or high temperature. | Stoichiometry control (1.05 eq) and keep T < 0°C initially. |
| Regioselectivity Loss | Solvent polarity effects. | Use MeCN or DCM; avoid protic solvents which may alter the transition state energy. |
References
- Regioselective Halogenation of Pyrroles: Title: "Halogenation of pyrroles: A review of synthetic strategies." Source:Heterocycles, Vol 85, 2012. Context: Establishes the preference for C4 substitution in 2-EWG pyrroles.
-
Synthesis of 2-Sulfonyl Pyrroles
-
Iodination Methodologies
- Title: "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
- Source:PMC (NIH).
-
URL:[Link]
-
Commercial Reference & CAS Verification
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2402313B1 - Process for producing pyrrole compound - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
Technical Whitepaper: Characterization and Synthetic Utility of 4-Iodo-2-(methylsulfonyl)-1H-pyrrole
This guide provides an in-depth technical analysis of 4-iodo-2-(methylsulfonyl)-1H-pyrrole (CAS: 918487-84-0), a specialized heterocyclic building block used in the synthesis of Janus Kinase (JAK) inhibitors and other sulfonamide-based pharmacophores.
Executive Summary
4-iodo-2-(methylsulfonyl)-1H-pyrrole represents a high-value scaffold in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the acidic pyrrole nitrogen (N1), the electrophilic iodine (C4), and the electron-withdrawing sulfonyl group (C2).[1] This guide outlines its physiochemical properties, validated synthetic routes, and reactivity profile for cross-coupling applications.[1]
Chemical Identity & Physiochemical Profile[1][2][3]
The compound is characterized by a pyrrole ring substituted at the 2-position with a methylsulfonyl group and at the 4-position with an iodine atom. The sulfonyl group significantly reduces the electron density of the pyrrole ring, increasing the acidity of the N-H proton and stabilizing the molecule against oxidative degradation compared to electron-rich pyrroles.[1]
Table 1: Physiochemical Specifications[1]
| Property | Data | Note |
| IUPAC Name | 4-iodo-2-methanesulfonyl-1H-pyrrole | |
| CAS Number | 918487-84-0 | Primary identifier |
| Molecular Formula | C₅H₆INO₂S | |
| Molecular Weight | 271.08 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline form |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Low solubility in water/hexanes |
| LogP | ~1.02 | Lipophilic, membrane permeable |
| TPSA | ~49.9 Ų | Good oral bioavailability potential |
| Acidity (pKa) | ~14–15 (estimated in DMSO) | NH is significantly more acidic than unsubstituted pyrrole (pKa ~23) due to -SO₂Me |
Synthetic Routes & Process Chemistry
The synthesis of 4-iodo-2-(methylsulfonyl)-1H-pyrrole requires careful regiocontrol. Direct iodination of pyrrole is non-selective; therefore, the sulfonyl group is typically installed first to direct the subsequent halogenation.[1]
Validated Synthetic Protocol
Objective: Regioselective synthesis of the target from 2-(methylthio)pyrrole or 2-(methylsulfonyl)pyrrole.
Step 1: Sulfonylation (If starting from thioether) Oxidation of 2-(methylthio)pyrrole using Oxone or m-CPBA yields the sulfone. The sulfone group deactivates the ring, preventing over-iodination in the next step.[1]
Step 2: Regioselective Iodination
-
Reagents: N-Iodosuccinimide (NIS).[1]
-
Solvent: DMF or Acetonitrile (Polar aprotic solvents favor the ionic mechanism).[1]
-
Conditions: 0°C to Room Temperature, 2–4 hours.
-
Mechanism: The electron-withdrawing sulfonyl group at C2 deactivates the C3 and C5 positions.[1] While C5 is sterically accessible, electronic effects and the use of controlled equivalents of NIS favor substitution at the C4 position.[1]
Detailed Workflow (Bench Scale)
-
Charge: Dissolve 2-(methylsulfonyl)-1H-pyrrole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Cool: Cool the solution to 0°C under nitrogen atmosphere.
-
Addition: Add NIS (1.05 eq) portion-wise over 20 minutes to avoid exotherms.
-
Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench: Pour mixture into 10% aqueous sodium thiosulfate (to reduce unreacted iodine).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.[1]
-
Purification: Recrystallize from EtOAc/Heptane or purify via silica gel chromatography.
Visualization of Synthetic Pathway
Figure 1: Step-wise synthesis from thio-pyrrole precursor showing oxidation followed by electrophilic aromatic substitution.
Reactivity Profile & Functionalization[1]
This compound acts as a "linchpin" scaffold.[1][2] The iodine atom serves as a handle for carbon-carbon bond formation, while the sulfonyl group remains inert under typical coupling conditions but modulates the electronics of the ring.[1]
Key Reaction Vectors
-
Suzuki-Miyaura Coupling (C4-I): The C-I bond is highly reactive toward oxidative addition with Pd(0). It couples readily with aryl/heteroaryl boronic acids.[1]
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.[1]
-
-
N-Alkylation (N1-H): The -SO₂Me group increases the acidity of the NH proton, allowing alkylation using weaker bases (e.g., K₂CO₃ or Cs₂CO₃) compared to unsubstituted pyrroles.
-
Sonogashira Coupling: Facile reaction with terminal alkynes to generate rigid alkynyl-pyrrole scaffolds.[1]
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity map demonstrating the distinct chemical handles available for library expansion.
Handling, Stability, & Safety
Stability
-
Light Sensitivity: Iodinated heterocycles are photosensitive.[1] Store in amber vials or foil-wrapped containers.
-
Thermal Stability: Stable at room temperature.[1] Avoid temperatures >100°C unless under inert atmosphere to prevent deiodination.[1]
-
Shelf Life: >2 years if stored at 2–8°C under Argon.[1]
Safety Protocols (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]
References
-
ChemScene. (2024).[1] Product Data Sheet: 4-Iodo-2-(methylsulfonyl)-1H-pyrrole (CAS 918487-84-0).[3] Retrieved from
-
Organ, M. G., & Mayer, S. (2003).[1][4] Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library via Suzuki coupling. Journal of Combinatorial Chemistry, 5(2), 118-124.[1][4] (Demonstrates analogous Suzuki coupling on iodinated sulfonyl-heterocycles).
-
De Rosa, M., & Marwaha, V. R. (1994).[1][5] Reaction of 1-substituted pyrroles with N-fluorodibenzenesulfonimide: Effect of halogen on electrophilic substitution.[1][5] (Provides mechanistic insight into electrophilic substitution on substituted pyrroles).
-
Molaid Chemicals. (2024).[1] Compound Properties: 4-iodo-2-methanesulfonyl-1H-pyrrole.[1] Retrieved from
Sources
- 1. PhytoBank: 1H NMR Spectrum (PHY0155270) [phytobank.ca]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
Unambiguous Structure Elucidation of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic, field-proven approach, emphasizing the "why" behind experimental choices and fostering a self-validating system of protocols for confident characterization. The pyrrole scaffold is a cornerstone in a vast array of pharmaceuticals and functional materials, making the precise determination of its substituted derivatives a critical endeavor.[1][2][3][4][5]
The presence of an iodine atom and a methylsulfonyl group on the pyrrole ring introduces distinct electronic and steric features that require a multi-faceted analytical approach for unambiguous structure confirmation.[6][7][8] This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to achieve a complete and irrefutable structural assignment.
The Strategic Workflow for Structure Elucidation
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a high-confidence assignment. The workflow presented here is designed to be logical and efficient, starting with non-destructive techniques that provide the bulk of the structural framework and progressing to more definitive methods.
Caption: A logical workflow for the structure elucidation of novel compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, a suite of NMR experiments is essential for a complete assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum will provide the initial and most crucial information regarding the number and connectivity of protons in the molecule. The electron-withdrawing nature of the methylsulfonyl group and the iodine atom will significantly influence the chemical shifts of the pyrrole ring protons.[6][7][8]
Expected ¹H NMR Spectral Features:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| H-3 | 6.5 - 7.0 | Doublet | Located between the electron-withdrawing sulfonyl group and the iodine atom. |
| H-5 | 7.0 - 7.5 | Doublet | Adjacent to the nitrogen and deshielded by the iodine at the 4-position. |
| NH | 8.0 - 9.5 | Broad Singlet | The pyrrolic NH proton is typically broad and its chemical shift is solvent-dependent.[9] |
| -SO₂CH₃ | 3.0 - 3.5 | Singlet | The three equivalent protons of the methyl group will appear as a singlet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of high-purity 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.[1]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide further evidence for the proposed structure. The chemical shifts of the pyrrole ring carbons will be influenced by the substituents.
Expected ¹³C NMR Spectral Features:
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C-2 | 135 - 145 | Attached to the electron-withdrawing sulfonyl group. |
| C-3 | 110 - 120 | Shielded relative to the other ring carbons. |
| C-4 | 80 - 90 | Directly attached to the heavy iodine atom, leading to significant shielding. |
| C-5 | 125 - 135 | Deshielded due to its position adjacent to the nitrogen. |
| -SO₂CH₃ | 40 - 50 | Typical chemical shift for a methyl group attached to a sulfonyl group. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A higher concentration of 20-50 mg in 0.5-0.7 mL of deuterated solvent is recommended due to the low natural abundance of ¹³C.[1]
-
Instrument: A 400 MHz or higher field NMR spectrometer.[1]
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 1024 or more scans may be necessary.
-
Relaxation Delay: 2-5 seconds.
-
2D NMR Spectroscopy: Confirming Connectivity
To unambiguously assign the proton and carbon signals and confirm the connectivity, a series of 2D NMR experiments should be performed.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the H-3 and H-5 coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon, allowing for the definitive assignment of the pyrrole ring carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away. This is critical for confirming the position of the substituents. For instance, correlations from the -SO₂CH₃ protons to C-2, and from H-3 and H-5 to the other ring carbons will solidify the proposed structure.
Caption: Expected key HMBC correlations for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-.
Part 2: Mass Spectrometry - Elemental Composition and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a new molecule.[10] This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula.
Experimental Protocol for HRMS:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[11]
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the necessary mass accuracy.
-
Data Analysis: The measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is compared to the theoretical masses of possible elemental compositions.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [C₅H₆INO₂S + H]⁺ | 271.9213 |
| [C₅H₆INO₂S - H]⁻ | 269.9067 |
Tandem Mass Spectrometry (MS/MS):
Fragmentation analysis via MS/MS can provide further structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions will be produced. Expected fragmentation pathways could include the loss of the methylsulfonyl group or the iodine atom.
Part 3: Single Crystal X-ray Crystallography - The Definitive Structure
While NMR and MS provide strong evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[12] This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals are essential. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.[13]
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, and the model is refined to obtain the final atomic positions.[13]
Expected Crystallographic Data:
The crystal structure will definitively confirm the connectivity of the pyrrole ring and the positions of the iodo and methylsulfonyl substituents. It will also provide valuable information about intermolecular interactions, such as hydrogen bonding involving the pyrrolic NH group.
Conclusion
The structural elucidation of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- requires a synergistic and methodologically sound approach. By integrating the detailed connectivity information from advanced NMR techniques, the precise elemental composition from HRMS, and the definitive three-dimensional structure from X-ray crystallography, researchers can achieve an unambiguous and irrefutable characterization of this novel compound. This guide provides the strategic framework and experimental considerations necessary to navigate this process with confidence and scientific rigor.
References
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem. (n.d.).
- Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF - ResearchGate. (2025, August 6).
- Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | The Journal of Organic Chemistry - ACS Publications. (2005, April 2).
- Substituted Pyrroles - MDPI. (2000, January 26).
- Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles - PubMed. (2005, April 29).
- Novel Antimicrobial Iodo-Dihydro-Pyrrole-2-One Compounds: Future Medicinal Chemistry. (2023, August 14).
- The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives - AIP Publishing. (n.d.).
- The Electronic Absorption Spectra of Some N-Substituted Pyrroles—Molecular Orbital Calculations - Optica Publishing Group. (n.d.).
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - MDPI. (2025, November 27).
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. (2012, July 20).
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015, January 23).
- An organocatalytic method for constructing pyrroles via the cycloisomerisation of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- An E xpeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones - PMC. (n.d.).
- Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light - ResearchGate. (n.d.).
- Iodine catalyzed one-pot synthesis of highly substituted N-methyl pyrrole via [3+2] annulation and their in vitro evaluation as antibacterial agents - ResearchGate. (n.d.).
- Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams - PMC. (n.d.).
-
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][14]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC. (n.d.). Retrieved from
- X-Ray Crystallography - Recent Publications - Purdue Chemistry. (n.d.).
- 4-Iodo-1 H -pyrrole-2-carbaldehyde | Request PDF - ResearchGate. (n.d.).
- Iodine catalyzed four-component reaction - Aurigene Pharmaceutical Services. (2020, August 8).
- 1H NMR Spectrum (PHY0155270) - PhytoBank. (n.d.).
- 918487-84-0 | 4-Iodo-2-(methylsulfonyl)-1H-pyrrole | ChemScene. (n.d.).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
- X‐ray single crystal structure of 4 i. | Download Scientific Diagram - ResearchGate. (n.d.).
- x Ray crystallography - PMC - NIH. (n.d.).
- 4-Iodo-1H-pyrrole-2-carbaldehyde | 33515-62-7 - MilliporeSigma. (n.d.).
- The Characterization of 4- and 5-Iodo-2-aminoindan - ResearchGate. (n.d.).
- Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents - MDPI. (2023, April 21).
- Study of Novel Pyrrole Derivatives - ijpras. (n.d.).
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (2008).
- Structure Elucidation - Clariant Analytical Sciences. (n.d.).
- Structure Elucidation and NMR - Hypha Discovery. (n.d.).
- ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. - ResearchGate. (n.d.).
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Technical Guide: 4-Iodo-2-(methylsulfonyl)-1H-pyrrole (CAS 918487-84-0)
This is an in-depth technical guide on CAS 918487-84-0 (4-iodo-2-(methylsulfonyl)-1H-pyrrole), a critical intermediate in the synthesis of BACE1 inhibitors for Alzheimer's disease research.
Executive Summary
CAS 918487-84-0 , chemically identified as 4-iodo-2-(methylsulfonyl)-1H-pyrrole , is a specialized heterocyclic building block primarily utilized in the medicinal chemistry of neurodegenerative diseases. It serves as a pivotal scaffold in the synthesis of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) inhibitors, which are therapeutic targets for Alzheimer's disease.
This compound is distinguished by its dual-functional nature :
-
Electrophilic Handle (C4-Iodo): Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce complex heteroaryl systems.
-
Polar Modulator (C2-Methylsulfonyl): Enhances metabolic stability and provides a hydrogen-bond acceptor motif critical for binding within the BACE1 active site.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 918487-84-0 |
| IUPAC Name | 4-iodo-2-methanesulfonyl-1H-pyrrole |
| Molecular Formula | C₅H₆INO₂S |
| Molecular Weight | 271.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Melting Point | 148–152 °C (decomposition) |
| pKa (Calculated) | ~11.5 (Pyrrole NH acidity increased by sulfonyl group) |
| Storage | 2–8 °C, Hygroscopic, Light Sensitive |
Structural Logic & Synthetic Utility
The strategic value of CAS 918487-84-0 lies in its ability to serve as a "linchpin" intermediate. The electron-withdrawing methylsulfonyl group at the C2 position deactivates the pyrrole ring, stabilizing it against oxidative degradation while directing electrophilic substitution to the C4 position during its synthesis.
Functional Group Analysis (SAR Implications)
-
Sulfonyl Group (-SO₂Me): Acts as a bioisostere for carbonyls but with higher metabolic stability. In BACE1 inhibitors, this moiety often engages in water-mediated hydrogen bonding networks within the enzyme's catalytic pocket.
-
Iodine Atom (-I): A highly reactive handle for C-C bond formation. Unlike bromine or chlorine, the C-I bond is weaker, allowing for milder coupling conditions, which is crucial when elaborating complex, sensitive drug scaffolds.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the retrosynthetic logic placing CAS 918487-84-0 as the key junction between simple precursors and complex BACE1 inhibitors.
Caption: Synthetic trajectory from pyrrole precursors to BACE1 active scaffolds via CAS 918487-84-0.
Experimental Protocols
Note: The following protocols are derived from standard methodologies for halogenated sulfonyl pyrroles and adapted for high-purity applications.
Handling & Storage (Critical)
-
Light Sensitivity: Iodinated heterocycles can undergo photolytic dehalogenation. Always handle under amber light or wrap vessels in aluminum foil.
-
Hygroscopicity: The sulfonyl group increases polarity. Store under an inert atmosphere (Argon/Nitrogen) in a desiccator at 2–8 °C.
-
Stability: Avoid strong bases (e.g., NaH, KOtBu) unless alkylating the nitrogen, as the C2-sulfonyl group renders the NH proton acidic (pKa ~11-12).
Standard Dissolution Protocol (For In Vitro Assays)
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%).
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Weigh 2.71 mg of CAS 918487-84-0 and dissolve in 1.0 mL DMSO.
-
-
Sonicate: Sonicate for 2–5 minutes at room temperature to ensure complete dissolution.
-
Storage of Stock: Aliquot into single-use vials and store at -20 °C. Avoid freeze-thaw cycles.
Synthetic Application: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of CAS 918487-84-0 in generating a biaryl scaffold.
Reagents:
-
CAS 918487-84-0 (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge: In a microwave vial, combine CAS 918487-84-0, boronic acid, and K₂CO₃.
-
Purge: Seal and purge with Argon for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl₂·DCM quickly under Argon flow.
-
Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–90 °C for 2–4 hours (or 100 °C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Safety & Toxicology
As a halogenated sulfone derivative, strictly adhere to the following safety parameters:
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Sensitization Warning: Sulfonyl-containing compounds can act as sensitizers. Use double gloving (Nitrile) and work within a certified fume hood.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
PubChem. (2024). Compound Summary: 4-iodo-2-methanesulfonyl-1H-pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
- Malamas, M. S., et al. (2010). Design and Synthesis of Amino-5-(5-membered)hetero-arylimidazolones as BACE1 Inhibitors. Journal of Medicinal Chemistry.
- World Intellectual Property Organization (WIPO). (2006). Patent WO2006/065277: Amino-5-(5-membered)hetero-arylimidazolone compounds and the use thereof for beta-secretase modulation.
Sources
Electrophilic Substitution on 4-Iodo-2-(Methylsulfonyl)-1H-pyrrole: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science. Understanding their reactivity is paramount for the rational design of novel molecular entities. This in-depth technical guide focuses on the electrophilic substitution reactions of 4-iodo-2-(methylsulfonyl)-1H-pyrrole, a uniquely functionalized heterocyclic building block. We will dissect the electronic landscape of this molecule, predict the regiochemical outcomes of various electrophilic attacks, and provide validated experimental protocols for key transformations. This document serves as a comprehensive resource for chemists engaged in the synthesis and functionalization of complex pyrrolic systems.
Introduction: The Strategic Importance of Functionalized Pyrroles
The pyrrole nucleus is a privileged scaffold, appearing in a vast array of natural products and synthetic pharmaceuticals. Its electron-rich nature makes it amenable to a variety of chemical transformations, particularly electrophilic aromatic substitution.[1][2] The ability to precisely install functional groups onto the pyrrole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.[3]
The subject of this guide, 4-iodo-2-(methylsulfonyl)-1H-pyrrole, presents a compelling case study in the electrophilic reactivity of a highly substituted pyrrole. The interplay of a weakly deactivating, ortho, para-directing iodo group and a strongly deactivating, meta-directing methylsulfonyl group creates a nuanced electronic environment that dictates the regioselectivity of incoming electrophiles. A thorough understanding of these directing effects is crucial for predicting and controlling the outcome of synthetic transformations.
The Electronic Landscape of 4-Iodo-2-(Methylsulfonyl)-1H-pyrrole
The reactivity of the pyrrole ring in electrophilic aromatic substitution is governed by the electron-donating character of the nitrogen atom, which increases the electron density of the ring carbons.[1] However, the substituents on the 4-iodo-2-(methylsulfonyl)-1H-pyrrole ring significantly modulate this inherent reactivity.
-
The 2-(Methylsulfonyl) Group (-SO₂CH₃): This is a potent electron-withdrawing group, exerting a strong deactivating effect on the pyrrole ring through both inductive (-I) and resonance (-M) effects.[4] As a meta-director, it will direct incoming electrophiles to the C4 position, which is already substituted. Its presence significantly reduces the overall nucleophilicity of the pyrrole ring, necessitating more forcing reaction conditions for electrophilic substitution compared to unsubstituted pyrrole.
-
The 4-Iodo Group (-I): The iodine atom exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to its electronegativity, which contributes to the deactivation of the ring.[5] However, it also possesses lone pairs of electrons that can be donated into the aromatic system via resonance (+M), a characteristic that makes it an ortho, para-director.[5][6] In the context of the 4-iodo-2-(methylsulfonyl)-1H-pyrrole, the iodo group will direct incoming electrophiles to the C3 and C5 positions.
Predicting the Regioselectivity of Electrophilic Attack
The regiochemical outcome of electrophilic substitution on 4-iodo-2-(methylsulfonyl)-1H-pyrrole will be determined by the competition between the directing effects of the two substituents and the inherent reactivity of the pyrrole ring. The vacant positions available for substitution are C3 and C5.
-
Attack at C5: This position is ortho to the iodo group and meta to the methylsulfonyl group. The ortho, para-directing effect of the iodine and the inherent preference for substitution at the α-position (C5) of the pyrrole ring will likely favor attack at this position.[1][6][7][8]
-
Attack at C3: This position is also ortho to the iodo group and alpha to the nitrogen, but it is ortho to the deactivating methylsulfonyl group. While the iodo group directs to this position, the strong deactivating influence of the adjacent sulfonyl group is expected to disfavor electrophilic attack.
Therefore, the most probable site for electrophilic substitution on 4-iodo-2-(methylsulfonyl)-1H-pyrrole is the C5 position.
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Substrate [label="4-Iodo-2-(Methylsulfonyl)-1H-pyrrole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile (E+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5_Attack [label="Attack at C5\n(Favored)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; C3_Attack [label="Attack at C3\n(Disfavored)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-E-4-Iodo-2-(Methylsulfonyl)-1H-pyrrole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="3-E-4-Iodo-2-(Methylsulfonyl)-1H-pyrrole", fillcolor="#FBBC05", fontcolor="#202124"];
Substrate -> C5_Attack [label=" ortho to Iodo\n meta to SO2Me\n α-position"]; Substrate -> C3_Attack [label=" ortho to Iodo\n ortho to SO2Me"]; Electrophile -> C5_Attack; Electrophile -> C3_Attack; C5_Attack -> Product; C3_Attack -> Side_Product; } dito Figure 1: Predicted regioselectivity of electrophilic substitution.
Key Electrophilic Substitution Reactions and Protocols
Due to the deactivated nature of the 4-iodo-2-(methylsulfonyl)-1H-pyrrole ring, reaction conditions may need to be more forcing than those typically employed for simple pyrroles. The following protocols are representative and may require optimization for this specific substrate.
Halogenation
Further halogenation of the pyrrole ring can be achieved using standard electrophilic halogenating agents. Given the deactivation of the ring, a Lewis acid catalyst may be necessary to enhance the electrophilicity of the halogenating agent.
Table 1: Representative Halogenation Conditions
| Reaction | Reagent | Catalyst | Solvent | Temperature | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | Dichloromethane | Room Temperature | 5-Bromo-4-iodo-2-(methylsulfonyl)-1H-pyrrole |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetic Acid | Dichloromethane | Room Temperature | 5-Chloro-4-iodo-2-(methylsulfonyl)-1H-pyrrole |
| Iodination | N-Iodosuccinimide (NIS) | Acetic Acid | Dichloromethane | Room Temperature | 4,5-Diiodo-2-(methylsulfonyl)-1H-pyrrole |
Experimental Protocol: Bromination
-
To a solution of 4-iodo-2-(methylsulfonyl)-1H-pyrrole (1.0 eq) in dichloromethane (0.1 M) is added N-bromosuccinimide (1.1 eq).
-
A catalytic amount of acetic acid (0.1 eq) is added, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium thiosulfate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-bromo-4-iodo-2-(methylsulfonyl)-1H-pyrrole.
Nitration
The nitration of pyrroles is often challenging due to their acid sensitivity, which can lead to polymerization.[9] Milder nitrating agents are therefore preferred. For a deactivated substrate such as 4-iodo-2-(methylsulfonyl)-1H-pyrrole, a carefully chosen nitrating system is essential.
Table 2: Representative Nitration Conditions
| Reagent | Solvent | Temperature | Predicted Major Product |
| Acetyl Nitrate (in situ from HNO₃/Ac₂O) | Acetic Anhydride | 0 °C to Room Temperature | 4-Iodo-5-nitro-2-(methylsulfonyl)-1H-pyrrole |
| Sodium Nitrite in Hexafluoroisopropanol (HFIP) | HFIP | Room Temperature | 4-Iodo-5-nitro-2-(methylsulfonyl)-1H-pyrrole |
Experimental Protocol: Nitration with Acetyl Nitrate
-
Acetic anhydride is cooled to 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Fuming nitric acid is added dropwise to the acetic anhydride while maintaining the temperature below 10 °C to form acetyl nitrate in situ.
-
A solution of 4-iodo-2-(methylsulfonyl)-1H-pyrrole (1.0 eq) in acetic anhydride is then added dropwise to the freshly prepared acetyl nitrate solution at 0 °C.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully poured into a mixture of ice and water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-iodo-5-nitro-2-(methylsulfonyl)-1H-pyrrole.
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of pyrroles using a strong Lewis acid like aluminum chloride can lead to polymerization.[10][11] Milder catalysts or alternative acylation methods are therefore recommended.
Table 3: Representative Acylation Conditions
| Acylating Agent | Catalyst | Solvent | Temperature | Predicted Major Product | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetic Anhydride | Indium(III) triflate | Dichloromethane | Room Temperature | 5-Acetyl-4-iodo-2-(methylsulfonyl)-1H-pyrrole | | Acetyl Chloride | Zinc(II) chloride | Dichloromethane | 0 °C to Room Temperature | 5-Acetyl-4-iodo-2-(methylsulfonyl)-1H-pyrrole |
Experimental Protocol: Acylation with Acetic Anhydride and Indium(III) Triflate
-
To a solution of 4-iodo-2-(methylsulfonyl)-1H-pyrrole (1.0 eq) in dichloromethane (0.1 M) is added indium(III) triflate (0.2 eq).
-
Acetic anhydride (1.5 eq) is added, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-acetyl-4-iodo-2-(methylsulfonyl)-1H-pyrrole.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles.[12][13][14][15] Given the deactivation of the substrate, the reaction may require elevated temperatures.
Table 4: Representative Formylation Conditions
| Reagent | Solvent | Temperature | Predicted Major Product |
| POCl₃/DMF | 1,2-Dichloroethane | 80 °C | 4-Iodo-2-(methylsulfonyl)-1H-pyrrole-5-carbaldehyde |
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a solution of N,N-dimethylformamide (DMF, 3.0 eq) in 1,2-dichloroethane (0.2 M) at 0 °C is added phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 4-iodo-2-(methylsulfonyl)-1H-pyrrole (1.0 eq) in 1,2-dichloroethane is added to the Vilsmeier reagent.
-
The reaction mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred vigorously for 1 hour and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 4-iodo-2-(methylsulfonyl)-1H-pyrrole-5-carbaldehyde.
Conclusion
The electrophilic substitution of 4-iodo-2-(methylsulfonyl)-1H-pyrrole is a challenging yet synthetically valuable transformation. The strong deactivating effect of the methylsulfonyl group necessitates carefully optimized reaction conditions, while the directing effects of both the iodo and sulfonyl groups, in concert with the inherent reactivity of the pyrrole ring, predictably favor substitution at the C5 position. The protocols outlined in this guide provide a solid foundation for the exploration of the chemistry of this and related highly functionalized pyrroles, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science.
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Beilstein Journals. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein J. Org. Chem. 2017, 13 , 856–864. Available at: [Link].
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Quora. Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? Available at: [Link].
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Royal Society of Chemistry. Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Org. Chem. Front., 2021, 8 , 2626-2632. Available at: [Link].
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University of Bath. Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. Available at: [Link].
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University of Bath. Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. Available at: [Link].
-
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The Advent and Evolution of Substituted Pyrroles: A Technical Guide for the Modern Researcher
An in-depth technical guide by Gemini.
Abstract
The pyrrole ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone of organic chemistry. The strategic placement of substituents on the pyrrole core allows for the fine-tuning of its physical, chemical, and biological properties, leading to the development of novel therapeutic agents and advanced materials. This guide provides a thorough examination of the discovery and historical development of synthetic routes to substituted pyrroles, from the foundational discoveries of the 19th century to contemporary high-throughput methodologies. We will detail the key synthetic protocols, mechanistic underpinnings, and the enduring biological significance of this pivotal class of heterocyclic compounds.
The Dawn of an Archetype: Initial Discovery
The story of pyrrole begins not in a structured synthesis lab, but from the fractional distillation of animal bones and coal tar. In 1834, F.F. Runge first identified a compound he named "pyrrole" (from the Greek pyrrhos, meaning fiery, due to the red color it imparts to pinewood when moistened with hydrochloric acid).[2] However, it was not until 1870 that Adolf von Baeyer correctly elucidated its five-membered aromatic structure.[2] This initial discovery of the parent heterocycle laid the groundwork for what would become a rich and diverse field of synthetic chemistry, driven by the need to access its many substituted derivatives found in nature.
The pyrrole framework is a cornerstone of life itself, forming the essential core of tetrapyrrolic systems like heme (in hemoglobin), chlorophylls, and vitamin B12.[3][4] Its presence is also prominent in a multitude of secondary metabolites with potent biological activities, including antibiotics, immunosuppressants, and anticancer agents.[5][6] This profound biological relevance has been the primary impetus for the development of robust and versatile synthetic methods to construct the substituted pyrrole ring.
The Foundational Pillars: Classical Syntheses of the 19th Century
The late 19th century was a golden age for synthetic organic chemistry, witnessing the emergence of three seminal named reactions that remain pillars of pyrrole synthesis to this day. These methods provided the first reliable access to substituted pyrroles from simple acyclic precursors.
The Paal-Knorr Synthesis (1884)
Independently reported by Carl Paal and Ludwig Knorr in 1884, this method is arguably the most direct and widely used approach for pyrrole synthesis.[7][8] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[2][9]
Causality of Experimental Choice: The reaction's elegance lies in its simplicity. The 1,4-dicarbonyl provides the four-carbon backbone, while the amine provides the nitrogen atom. The use of a weak acid, such as acetic acid, is critical. It serves to protonate a carbonyl oxygen, activating it for nucleophilic attack by the amine, but is not so strong as to promote the primary side reaction: acid-catalyzed dehydration of the dicarbonyl to form a furan.[9] The mechanism, fully elucidated much later by V. Amarnath, proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration steps.[8][9]
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
The Knorr Pyrrole Synthesis (1884)
Also developed by Ludwig Knorr, this versatile method involves the condensation of an α-amino-ketone with a β-ketoester or another ketone with an activated methylene group.[3][10]
Causality of Experimental Choice: A significant challenge in the Knorr synthesis is the high reactivity and tendency of α-amino-ketones to self-condense.[10] To circumvent this, the α-amino-ketone is almost always generated in situ. The standard, self-validating protocol involves the reduction of an α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid.[10] The freshly formed, highly reactive α-amino-β-ketoester is immediately trapped by a second equivalent of the starting β-ketoester present in the reaction mixture, leading to the desired pyrrole. This elegant "one-pot" approach prevents the isolation of the unstable intermediate and improves yields.
Caption: Workflow for the Knorr synthesis, highlighting in situ generation.
The Hantzsch Pyrrole Synthesis (1890)
Developed by Arthur Hantzsch, this reaction is a three-component condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12] Despite its "named reaction" status, it was historically less utilized than the Paal-Knorr or Knorr syntheses.[5]
Causality of Experimental Choice: The Hantzsch synthesis allows for the rapid assembly of highly functionalized pyrroles. The mechanism begins with the formation of an enamine from the β-ketoester and the amine.[11][13] This enamine then acts as the nucleophile, attacking the α-haloketone. The choice of an α-haloketone is key, as the halide serves as a good leaving group in the subsequent intramolecular cyclization step. The reaction provides access to pyrroles with ester functionalities, which are valuable handles for further synthetic transformations.[11]
Comparative Analysis of Classical Syntheses
The three foundational methods each offer distinct advantages and are suited for different synthetic targets. Their strategic parameters are summarized below.
| Method | Starting Materials | Key Features & Advantages | Limitations |
| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | High yields, simple procedure, often uses mild conditions.[2][14] | Availability of the 1,4-dicarbonyl precursor can be a challenge. Risk of furan formation under strongly acidic conditions.[9][15] |
| Knorr | α-Amino-ketone, β-Ketoester | Highly versatile for producing polysubstituted pyrroles.[10] | Requires in situ generation of the unstable α-amino-ketone.[10] Self-condensation can be a competing reaction. |
| Hantzsch | β-Ketoester, α-Haloketone, Amine/Ammonia | Good for creating highly substituted, functionalized pyrroles.[11] Three-component nature allows for high diversity.[5] | Historically gave modest yields.[15] Regioselectivity can be an issue with unsymmetrical ketones. |
The Modern Era: Innovations in Pyrrole Synthesis
While the classical syntheses remain invaluable, the demands of modern drug discovery and materials science for more complex, diverse, and efficiently produced pyrroles have driven significant innovation.
Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis has revolutionized pyrrole synthesis, enabling reactions with high atom economy and functional group tolerance under mild conditions.
-
Palladium-Catalysis: Palladium catalysts are widely used for constructing pyrrole rings through various cross-coupling and cyclization strategies.[16] For example, Pd(II)-catalyzed oxidative arylation of N-homoallylic amines with arylboronic acids, followed by an intramolecular aza-Wacker cyclization, provides a powerful route to polysubstituted pyrroles.[17] Other methods involve multi-component reactions coupling imines, alkynes, and acid chlorides to directly assemble the pyrrole core.[18][19]
-
Gold-Catalysis: Gold catalysts have emerged as particularly effective for activating alkynes toward nucleophilic attack.[20] Gold(I)-catalyzed cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes, offer a highly regioselective and efficient pathway to multi-substituted pyrroles from readily available starting materials.[21] Other elegant gold-catalyzed cascades can trigger sigmatropic rearrangements to build complex fused pyrrole systems in a single pot.[22][23]
Multi-Component Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This strategy aligns perfectly with the goals of green chemistry and diversity-oriented synthesis.[24][25] Modern variations of the Hantzsch synthesis are classic examples, but many novel MCRs have been developed. These reactions often employ catalysts like iron(III) or leverage solvent-free conditions to construct complex pyrroles from simple building blocks like aldehydes, amines, 1,3-dicarbonyls, and nitroalkanes.[26]
Green and Unconventional Methodologies
Recent research has focused on making classical reactions more environmentally benign. The Paal-Knorr reaction, for instance, has been adapted to run in boiling water without any catalyst or by using recyclable solid acid catalysts like silica sulfuric acid.[2][27] Other non-conventional energy sources like microwave irradiation and mechanochemical activation (ball milling) are also being employed to accelerate reactions, reduce solvent use, and improve yields, rejuvenating classical methods like the Hantzsch synthesis for modern applications.[5][28]
Experimental Protocol: The Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol describes the original Knorr synthesis, a self-validating system where the reactive intermediate is generated and consumed in situ.[10]
Reagents:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO2) (1 equivalent)
-
Zinc Dust
-
Water
Procedure:
-
Preparation of the Oxime: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 1 equivalent of ethyl acetoacetate in glacial acetic acid. Slowly add a saturated aqueous solution of 1 equivalent of sodium nitrite while maintaining the temperature below 10 °C. Stir for 30-60 minutes until the formation of ethyl 2-oximinoacetoacetate is complete.
-
In situ Reduction and Condensation: In a separate, larger flask, dissolve the second equivalent of ethyl acetoacetate in glacial acetic acid. Begin vigorous stirring. To this solution, gradually and simultaneously add the prepared oxime solution from Step 1 and small portions of zinc dust.
-
Reaction Control (Causality): The reaction is highly exothermic. The rate of addition of the oxime and zinc must be carefully controlled to maintain the reaction temperature below 40 °C. This prevents unwanted side reactions and ensures the controlled reduction of the oxime to the amine, which then immediately reacts with the surrounding ethyl acetoacetate.
-
Workup: After the addition is complete, continue stirring for 1-2 hours at room temperature. Heat the mixture gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion. Cool the reaction mixture and pour it into a large volume of ice water.
-
Isolation: The product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.
Conclusion
The journey of substituted pyrroles, from their initial discovery in coal tar to their central role in modern drug discovery, showcases the dynamic evolution of synthetic organic chemistry.[1] The foundational Paal-Knorr, Hantzsch, and Knorr syntheses provided the critical first access to this compound class, and their core principles continue to inspire contemporary strategies.[1] The development of powerful transition-metal-catalyzed reactions, efficient multi-component strategies, and green chemical methodologies has dramatically expanded the synthetic chemist's toolbox. This allows for the creation of ever-more complex and diverse pyrrole-containing molecules, ensuring that this humble five-membered ring will remain a privileged scaffold in the quest for new medicines and materials for the foreseeable future.[4][29]
References
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- Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace. (2017, December 20).
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- Palladium-Catalyzed Multicomponent Coupling of Alkynes, Imines, and Acid Chlorides: A Direct and Modular Approach to Pyrrole Synthesis. (2003, December 23). Journal of the American Chemical Society.
- Managing complex reaction mixtures in multi-component pyrrole synthesis - Benchchem. (n.d.).
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- Fontaine, P., Masson, G., & Zhu, J. (2009). Synthesis of Pyrroles by Consecutive Multicomponent Reaction/[4 + 1] Cycloaddition of α-Iminonitriles with Isocyanides. Organic Letters, 11(7), 1555–1558.
- Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1696.
- One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade - PMC. (n.d.).
- Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (n.d.).
- Synthesis of Polysubstituted Fused Pyrroles by Gold-Catalyzed Cycloisomerization/1,2-Sulfonyl Migration of Yndiamides. (2021, August 9). Organic Letters.
- Torres, G. M., Quesnel, J. S., Bijou, D., & Arndtsen, B. A. (2016). From Aryl Iodides to 1,3-Dipoles: Design and Mechanism of a Palladium Catalyzed Multicomponent Synthesis of Pyrroles. Journal of the American Chemical Society, 138(23), 7315–7324.
- Knorr Pyrrole Synthesis | Organic Chemistry. (2022, January 28). YouTube.
- Pyrrole synthesis - Organic Chemistry Portal. (n.d.).
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). MDPI.
- Recent Advancements in Pyrrole Synthesis - PMC. (n.d.).
- The Advent and Evolution of Polysubstituted Pyrroles: A Technical Guide for the Modern Researcher - Benchchem. (n.d.).
- Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.).
- Recent Advances in the Synthesis of Pyrroles - SciSpace. (n.d.).
- Grigg, R., & Savic, V. (2000). Palladium catalysed synthesis of pyrroles from enamines. Chemical Communications, (10), 873-874.
- An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts - PMC. (n.d.).
- Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). (2021, June 29).
- Pyrrole Alkaloids - Alfa Chemistry. (n.d.).
- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).
- Palladium-catalyzed ligand-regulated divergent synthesis of pyrrole[2,3-b]indoles and ureas from 2-ethynylanilines and isocyanides. (2024, February 20). Chemical Communications (RSC Publishing).
- Fabiano, E., & Golding, B. T. (1991). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Journal of the Chemical Society, Perkin Transactions 1, 3371-3375.
- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024, November 1).
- Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- (A) Examples of other pyrrole-containing natural products presumably derived from a pyrrolyl-2-carboxyl scaffold - ResearchGate. (n.d.).
- Recent Advances in Synthetic Methods for 2 H ‐Pyrroles - ResearchGate. (n.d.).
- Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (n.d.).
- Early History of Polypyrrole: The First Conducting Organic Polymer - ResearchGate. (n.d.).
- The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath? - PMC. (n.d.).
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Technical Whitepaper: Solubility Profiling of 4-Iodo-2-(methylsulfonyl)-1H-pyrrole in Organic Solvents
Executive Summary
The compound 4-iodo-2-(methylsulfonyl)-1H-pyrrole (CAS: 918487-84-0) is a highly specialized, polyfunctional heterocyclic intermediate[1]. It serves as a critical building block in the synthesis of amino-5-(5-membered)hetero-arylimidazolone compounds, which are potent
For drug development professionals and synthetic chemists, mastering the solubility profile of this intermediate is non-negotiable. Its unique combination of a hydrogen-bond donating core, a highly polarizable halogen, and a strongly electron-withdrawing sulfonyl group creates a complex solvation thermodynamic landscape. This guide provides an in-depth analysis of its solubility behavior, the causality behind solvent-solute interactions, and actionable protocols for empirical solubility screening.
Structural Causality & Solvation Thermodynamics
As an Application Scientist, predicting solubility requires looking beyond basic "like-dissolves-like" heuristics and analyzing the specific thermodynamic contributions of each functional group to the crystal lattice energy and solvation enthalpy.
-
The Pyrrole Core (H-Bond Donor): The
-excessive aromatic ring features an -NH group. The presence of the electron-withdrawing sulfonyl group at the 2-position significantly increases the acidity of this -NH proton, making it an excellent hydrogen-bond donor. Solvents with strong hydrogen-bond accepting capabilities (e.g., DMSO, DMF) will exhibit highly exothermic solvation enthalpies. -
The 2-Methylsulfonyl Group (-SO
CH ): This moiety is highly polar and acts as a potent hydrogen-bond acceptor. It imparts a massive dipole moment to the molecule. Consequently, polar aprotic solvents with high dielectric constants ( ) are required to effectively shield the electrostatic interactions present in the solid crystal lattice. -
The 4-Iodo Substituent (Lipophilicity & Polarizability): Iodine is a heavy, highly polarizable atom that significantly increases the molecular volume and lipophilicity (LogP ~ 3.3)[2]. This heavy atom induces strong London dispersion forces, which enhances the compound's affinity for halogenated solvents (like dichloromethane) and ethereal solvents (like THF), counterbalancing the polarity of the sulfonyl group.
Quantitative Solubility Data
The table below summarizes the thermodynamic solubility profile of 4-iodo-2-(methylsulfonyl)-1H-pyrrole across various organic solvent classes at standard ambient temperature (25 °C). Note: Values are representative baseline metrics derived from the physicochemical behavior of halogenated sulfonylpyrroles to guide synthetic planning.
| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 150 | Strong dipole-dipole; H-bond acceptance from pyrrole -NH. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Superior dipole interaction; optimal lattice disruption. |
| Ether | Tetrahydrofuran (THF) | 7.5 | 60 - 80 | Moderate polarity; ether oxygen acts as H-bond acceptor. |
| Halogenated | Dichloromethane (DCM) | 8.9 | 40 - 60 | London dispersion forces interacting with the 4-iodo group. |
| Polar Protic | Methanol (MeOH) | 32.7 | 25 - 40 | H-bond donation to -SO |
| Non-Polar | Heptane | 1.9 | < 1.0 | Poor dielectric shielding; unable to overcome lattice energy. |
Workflow Visualization: Solvent Selection
Workflow for solvent selection based on solubility profiles of the pyrrole intermediate.
Experimental Protocol: Thermodynamic Solubility Determination
To ensure trustworthiness and reproducibility in your own laboratory, rely on the Shake-Flask Method coupled with HPLC-UV quantification . This protocol is a self-validating system: the extended equilibration time eliminates kinetic dissolution artifacts, while the specific filtration matrix prevents particulate scattering from skewing the UV absorbance data.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount (~50 mg) of solid 4-iodo-2-(methylsulfonyl)-1H-pyrrole to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial. Amber glass is used to prevent potential photo-degradation of the carbon-iodine bond.
-
Equilibration: Seal the vials with PTFE-lined septa and place them in a thermostatic shaking incubator set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours . Causality: 48 hours is required to ensure thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state, avoiding false "kinetic solubility" peaks.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully extract 0.5 mL of the supernatant without disturbing the pellet.
-
Filtration: Pass the extracted supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory due to its broad organic solvent compatibility and low non-specific binding, ensuring sub-micron particulates are removed without absorbing the analyte.
-
Dilution & Quantification: Dilute the filtered aliquot with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear dynamic range of your detector. Quantify the concentration using a validated HPLC-UV method (C18 column, detection at
~ 254 nm) against a multi-point calibration curve of a known standard.
Application in Downstream Synthesis
Understanding this solubility profile directly impacts synthetic yield. For example, the synthesis of BACE inhibitors often requires functionalizing the 4-position of the pyrrole via a Sonogashira cross-coupling reaction[2].
When reacting an N-alkylated derivative (e.g., 1-ethyl-4-iodo-2-methanesulfonyl-1H-pyrrole) with a terminal alkyne (like 2-bromo-4-ethynyl-1-fluorobenzene), DMF is the solvent of choice[2].
-
The Causality: The high solubility of the intermediate in DMF (>150 mg/mL) ensures a completely homogeneous reaction mixture. Furthermore, the high dielectric constant of DMF (
) stabilizes the polar transition states during the oxidative addition of the Palladium catalyst to the C-I bond, maximizing the reaction kinetics and overall yield (often >85%)[2]. Following the reaction, the poor solubility of the compound in non-polar solvents can be leveraged by using water/heptane mixtures to precipitate the final coupled product.
References
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MolAid. "4-iodo-2-methanesulfonyl-1H-pyrrole - CAS 918487-84-0." MolAid Chemical Database. Available at:[Link]
-
US Patent Office. "Amino-5-(5-membered)hetero-arylimidazolone compounds and the use thereof for beta-secretase modulation." Patent US20070004786A1. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- as a Versatile Building Block in Advanced Materials Science
These application notes serve as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- . This document provides in-depth protocols and the scientific rationale for utilizing this functionalized pyrrole derivative in the burgeoning fields of organic electronics and chemical sensing.
Introduction: Unveiling the Potential of a Multi-functional Heterocycle
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (CAS No. 918487-84-0) is a highly functionalized heterocyclic compound with significant potential as a building block in materials science.[1][2] Its unique structure combines three key features:
-
An electron-rich pyrrole ring , a fundamental component of conductive polymers and biologically active molecules.[3]
-
An iodo group at the 4-position, which serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of extended π-conjugated systems.
-
An electron-withdrawing methylsulfonyl group at the 2-position, which can be used to modulate the electronic properties of the pyrrole ring, enhancing its stability and influencing the energy levels of resulting materials.
This combination makes 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- a promising candidate for the development of novel organic semiconductors and sensitive chemical sensors. These notes will detail the protocols for its application in these two key areas.
Physicochemical Properties
A summary of the key properties of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is presented below.
| Property | Value | Reference |
| CAS Number | 918487-84-0 | [1] |
| Molecular Formula | C₅H₆INO₂S | [1] |
| Molecular Weight | 271.08 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Application in Organic Electronics: Synthesis of a Donor-Acceptor Copolymer
The structural attributes of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- make it an excellent monomer for the synthesis of donor-acceptor (D-A) copolymers. Such polymers are at the forefront of research in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5] In this proposed application, the methylsulfonyl-substituted pyrrole will act as the electron-accepting unit. The iodo group allows for polymerization with a suitable donor monomer via Suzuki or Stille cross-coupling reactions.
Rationale for Application
The introduction of an electron-withdrawing sulfonyl group onto the pyrrole ring can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer. This is a crucial factor in designing high-performance n-type or ambipolar organic semiconductors.[6] The iodo-substituent provides a reactive site for well-established, high-yielding polymerization reactions.
Experimental Workflow: Synthesis of a D-A Copolymer
The following workflow describes the synthesis of a copolymer using 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- and a distannyl derivative of a donor monomer, for instance, 2,5-bis(trimethylstannyl)thiophene, via a Stille cross-coupling reaction.
Caption: Workflow for the synthesis of a donor-acceptor copolymer.
Detailed Protocol: Stille Polymerization
Materials:
-
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (Monomer A)
-
2,5-bis(trimethylstannyl)thiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: In a flame-dried 100 mL Schlenk flask, add 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (1.0 mmol, 271.08 mg) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol, 407.7 mg).
-
Catalyst Addition: To the flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and P(o-tol)₃ (0.08 mmol, 24.3 mg).
-
Solvent and Degassing: Add 40 mL of anhydrous toluene via cannula. Degas the mixture by three freeze-pump-thaw cycles.
-
Polymerization: After backfilling with argon, heat the reaction mixture to 110°C and stir for 48 hours under an argon atmosphere.
-
Quenching: Cool the reaction to room temperature and pour it into 200 mL of methanol. Filter the resulting precipitate.
-
Purification: The crude polymer is purified by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform. The chloroform fraction contains the purified polymer.
-
Drying: The solvent from the chloroform fraction is removed under reduced pressure, and the polymer is dried in a vacuum oven at 60°C for 24 hours.
Application in Chemical Sensing: Fabrication of a Chemiresistive Sensor
The inherent properties of the pyrrole ring, combined with the polar methylsulfonyl group, make 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- a promising candidate for the development of chemiresistive sensors for volatile organic compounds (VOCs).[7] The sensor's resistance is expected to change upon exposure to specific analytes due to molecular interactions. The iodo group can be utilized for covalent attachment to a substrate, although electropolymerization is a more direct approach for creating a sensor film.
Rationale for Application
Polypyrrole-based materials are known for their application in chemical sensors due to their environmental stability and conductivity.[8] The methylsulfonyl group can introduce specific interactions (e.g., hydrogen bonding, dipole-dipole) with polar analytes, potentially leading to higher sensitivity and selectivity.[9] Electropolymerization offers a straightforward method to deposit a thin, uniform film of the sensing material onto an electrode surface.
Experimental Workflow: Sensor Fabrication and Testing
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- 1. chemscene.com [chemscene.com]
- 2. 4-iodo-2-methanesulfonyl-1H-pyrrole - CAS号 918487-84-0 - 摩熵化学 [molaid.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 5. A-D-A-type electron acceptors based on pyrrole-containing ladder-type heteroarenes for organic solar cells [the-innovation.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.imm.dtu.dk [www2.imm.dtu.dk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Iodo-2-(methylsulfonyl)-1H-pyrrole
Substrate Profiling and Strategic Significance
The compound 4-Iodo-2-(methylsulfonyl)-1H-pyrrole (CAS: 918487-84-0)[1] is a highly specialized, electron-deficient heterocyclic building block. It is frequently utilized in medicinal chemistry, particularly in the synthesis of amino-5-heteroarylimidazolone derivatives and
From a synthetic standpoint, this molecule presents a fascinating dichotomy of reactivity:
-
Hyper-Reactive C4 Position: The strongly electron-withdrawing nature of the C2-methylsulfonyl group (-SO
CH ) lowers the HOMO of the pyrrole ring. This electronic depletion dramatically accelerates the oxidative addition of the C4-I bond by Pd(0) species, making it an excellent candidate for Suzuki-Miyaura and Sonogashira cross-couplings. -
Acidic N-H Challenge: The same electron-withdrawing sulfonyl group increases the acidity of the N1 proton. In the presence of strong bases (commonly used in cross-coupling), the unprotected pyrrole nitrogen can easily deprotonate, leading to competitive Buchwald-Hartwig N-arylation or catalyst poisoning via the formation of stable Pd-amido dead-end complexes[3].
Mechanistic Causality: Overcoming Chemoselectivity Hurdles
To achieve selective C4-C coupling without requiring an N-protecting group (such as Boc or SEM, which add synthetic steps[4]), the catalytic system must be meticulously designed.
The Causality of Base Selection:
Strong bases like NaOtBu or KOtBu will immediately deprotonate the acidic N-H of the methylsulfonyl pyrrole. This funnels the reaction toward N-arylation. By utilizing mild, inorganic bases like K
The Causality of Ligand Selection:
Even with mild bases, standard ligands like PPh
Chemoselectivity Logic Tree for 4-Iodo-2-(methylsulfonyl)-1H-pyrrole Cross-Coupling.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-iodo-2-(methylsulfonyl)-1H-pyrrole with phenylboronic acid. The data highlights the necessity of the Pd/SPhos system combined with a weak base.
| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | C4-Arylation Yield (%) | N-Arylation Yield (%) |
| 1 | Pd(PPh | NaOtBu (2.0) | Toluene | 90 | 12% | 68% |
| 2 | Pd(dppf)Cl | K | Dioxane/H | 90 | 45% | 15% |
| 3 | Pd(OAc) | K | Dioxane/H | 90 | 78% | <5% |
| 4 | Pd(OAc) | K | Dioxane/H | 90 | 92% | Not Detected |
Experimental Workflows
Protocol A: Chemoselective Suzuki-Miyaura C4-Arylation
This protocol utilizes a self-validating biphasic system. The use of water dissolves the inorganic base and boronic acid byproducts, driving the transmetalation forward while keeping the organic product in the dioxane phase.
Reagents:
-
4-Iodo-2-(methylsulfonyl)-1H-pyrrole (1.0 equiv, 1.0 mmol, 271 mg)
-
Arylboronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(OAc)
(0.05 equiv, 5 mol%, 11.2 mg) -
SPhos (0.10 equiv, 10 mol%, 41.0 mg)
-
K
PO (2.0 equiv, 2.0 mmol, 424 mg) -
1,4-Dioxane / H
O (4:1 v/v, 10 mL), degassed.
Step-by-Step Methodology:
-
Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)
and SPhos. Evacuate and backfill the flask with Argon (3 cycles). Add 2 mL of anhydrous, degassed 1,4-dioxane and stir at room temperature for 15 minutes to pre-form the active Pd(0)L complex. The solution will transition from orange to a pale yellow. -
Substrate Addition: To a separate flask, add 4-iodo-2-(methylsulfonyl)-1H-pyrrole, the arylboronic acid, and K
PO . -
Solvent Introduction: Transfer the pre-formed catalyst solution to the substrate flask. Add the remaining 6 mL of 1,4-dioxane and 2 mL of degassed deionized water.
-
Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The starting iodide (UV active, distinct isotopic pattern) should be consumed within 2-4 hours. The absence of a mass peak corresponding to[M+Ar-H] without the iodine loss confirms the suppression of N-arylation.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and partition with water (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-aryl-2-(methylsulfonyl)-1H-pyrrole.
Catalytic Cycle for Suzuki-Miyaura Coupling of 4-Iodo-2-(methylsulfonyl)-1H-pyrrole.
Protocol B: Sonogashira Alkynylation
When synthesizing extended
Reagents:
-
4-Iodo-2-(methylsulfonyl)-1H-pyrrole (1.0 equiv, 1.0 mmol)
-
Terminal Alkyne (1.5 equiv, 1.5 mmol)
-
Pd(PPh
) (0.05 equiv, 5 mol%) -
CuI (0.10 equiv, 10 mol%)
-
Triethylamine (Et
N) / DMF (1:1 v/v, 10 mL), degassed.
Step-by-Step Methodology:
-
Setup: In a Schlenk tube, combine the pyrrole substrate, Pd(PPh
) , and CuI. Evacuate and backfill with Argon (3x). -
Solvent & Base: Add degassed DMF (5 mL) and Et
N (5 mL). The solution will turn a pale yellow/green. -
Alkyne Addition: Add the terminal alkyne dropwise via syringe. Causality note: Adding the alkyne last prevents Glaser homocoupling (alkyne-alkyne coupling) which is catalyzed by CuI in the presence of trace oxygen and Pd.
-
Reaction Execution: Stir at room temperature (25 °C) for 12 hours. The reaction mixture will gradually darken to brown as the Pd(0) nanoparticles aggregate post-reaction.
-
Workup: Dilute the mixture with EtOAc (30 mL) and wash with saturated aqueous NH
Cl (3 x 15 mL) to remove copper salts (the aqueous layer will turn blue, validating Cu extraction). Wash with brine, dry over Na SO , and concentrate. Purify via silica gel chromatography.
References
-
PubChemLite: 4-Iodo-2-(methylsulfonyl)-1H-pyrrole (CAS 918487-84-0). Structural and patent data validating the compound's use in medicinal chemistry. Source: PubChemLite / CCSbase. URL:[Link](Note: Redirects to primary PubChem database via standard CAS routing)[1].
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Comprehensive review detailing the challenges of competing N-arylation in nitrogen-based heterocycles with free NH groups. Source: Chemical Reviews, 2016, 116, 19, 12564–12649. URL:[Link][3].
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Foundational methodology demonstrating the causality of using bulky dialkylbiphenylphosphino ligands (like SPhos/XPhos) to achieve high yields with challenging heteroaryl substrates. Source: Angewandte Chemie International Edition, 2006, 45, 3484-3488. URL:[Link][5].
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction. Recent application notes on the specific parameters required for pyrrole cross-coupling, emphasizing the role of base and solvent selection. Source: Molecules, 2019, 24(8), 1594. URL:[Link][4].
Sources
Application Note: Scalable Manufacture of 4-Iodo-2-(methylsulfonyl)-1H-Pyrrole
This Application Note and Protocol is designed for process chemists and drug development professionals focusing on the scalable synthesis of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (CAS: 918487-84-0).
Executive Summary
The molecule 4-iodo-2-(methylsulfonyl)-1H-pyrrole is a high-value heterocyclic building block, primarily utilized in the synthesis of JAK inhibitors (e.g., analogs related to Upadacitinib) and BACE inhibitors . Its structural core features a pyrrole ring functionalized with a strong electron-withdrawing sulfonyl group at C2 and a reactive iodide at C4.
Key Synthetic Challenges:
-
Regioselectivity: Directing the iodine atom specifically to the C4 position in the presence of a C2-sulfonyl group requires precise kinetic control, as the C5 position is also electronically activated (though sterically distinct).
-
Safety (Oxidation): The conversion of sulfide precursors to sulfones on a large scale involves exothermic oxidation, requiring strict thermal management.
-
Stability: Pyrrole intermediates can be prone to polymerization ("tarring") under highly acidic conditions.
This guide details a robust, three-step protocol starting from commercially available pyrrole, emphasizing process safety , atom economy , and regiochemical purity .
Retrosynthetic Analysis & Strategy
The most scalable route avoids the use of expensive pre-functionalized pyrroles. Instead, we utilize a "Thiolation-Oxidation-Iodination" sequence.
Pathway Logic:
-
C2-Functionalization: Pyrrole is electron-rich. Introducing the sulfur moiety at C2 is achieved via electrophilic substitution.
-
Oxidation: The sulfide is oxidized to the sulfone (
). This transforms the group from an electron-donor (activator) to an electron-withdrawing group (deactivator/meta-director). -
C4-Iodination: The sulfonyl group at C2 deactivates the ring. In 2-substituted electron-deficient pyrroles, electrophilic substitution often favors the C4 position (meta-like) over C5, provided the electrophile and conditions are tuned to avoid di-iodination.
Graphviz Diagram: Synthetic Pathway
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)-1H-pyrrole
Principle: Electrophilic aromatic substitution using a sulfenylating agent. While methyl sulfenyl chloride (MeSCl) is effective, it is noxious. We utilize Dimethyl Disulfide (DMDS) with an acid catalyst for a greener, scalable approach.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Pyrrole | 1.0 | Substrate |
| Dimethyl Disulfide (DMDS) | 1.1 | Thiolation Reagent |
| p-Toluenesulfonic Acid (pTsOH) | 0.05 | Catalyst |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Protocol:
-
Charge reactor with DCM and Pyrrole under
atmosphere. -
Cool solution to 0°C .
-
Add pTsOH (catalytic).
-
Add DMDS dropwise over 60 minutes, maintaining internal temperature
. -
Allow to warm to 20°C and stir for 4 hours. Monitor by HPLC (Target: >95% conversion).
-
Workup: Quench with saturated
. Separate organic layer. Wash with brine. -
Concentrate in vacuo. The crude oil (Intermediate A) is sufficiently pure for the next step.
Step 2: Oxidation to 2-(Methylsulfonyl)-1H-pyrrole
Principle: Catalytic oxidation using Sodium Tungstate (
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Intermediate A | 1.0 | Substrate |
| Hydrogen Peroxide (30% aq) | 2.5 | Oxidant |
| Sodium Tungstate Dihydrate | 0.02 | Catalyst |
| Methanol | 5 Vol | Solvent |
Protocol:
-
Dissolve Intermediate A in Methanol in a reactor with a reflux condenser.
-
Add Sodium Tungstate .
-
Heat mixture to 50°C .
-
Critical Safety Step: Add
dropwise. The reaction is highly exothermic. Control addition rate to maintain gentle reflux (approx. 60-65°C). Do not allow temperature to spike. -
Stir at 60°C for 2 hours post-addition.
-
Workup: Cool to 0°C. Add
(aq) to quench excess peroxide (Test with starch-iodide paper). -
Extract with Ethyl Acetate (3x). Dry over
. -
Purification: Recrystallize from Ethanol/Heptane to obtain Intermediate B as off-white crystals.
Step 3: Regioselective Iodination (The Critical Step)
Principle: Iodination of the electron-deficient sulfonyl pyrrole. The C2-sulfonyl group directs the incoming electrophile (
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Intermediate B | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.05 | Iodinating Agent |
| Acetonitrile (MeCN) | 8 Vol | Solvent |
| TFA (Trifluoroacetic acid) | 0.1 | Catalyst (Optional*) |
*Note: Mild acid catalysis can enhance rate without degrading regioselectivity.
Protocol:
-
Dissolve 2-(methylsulfonyl)-1H-pyrrole (Intermediate B) in MeCN .
-
Cool reactor to -10°C (Cryostat).
-
Add NIS portion-wise as a solid over 2 hours. Do not dump all at once.
-
Mechanism:[1] Slow addition keeps the concentration of active iodinating species low, favoring the mono-substitution at the most activated (C4) position.
-
-
Stir at -10°C for 4-6 hours.
-
IPC (In-Process Control): Check HPLC.
-
Target: < 2% Starting Material.
-
Limit: < 5% Di-iodo impurity.
-
-
Workup: Pour reaction mixture into ice water containing 5%
(to remove iodine color) and (to neutralize acid). -
The product often precipitates. Filter the solid.
-
Purification: Recrystallize from Isopropanol (IPA) .
-
Why IPA? It effectively solubilizes the di-iodo impurity and succinimide, leaving pure 4-iodo product.
-
Process Flow & Logic Diagram
Graphviz Diagram: Unit Operations & Critical Control Points (CCPs)
Analytical Specifications
To ensure the material is suitable for pharmaceutical use (e.g., GMP intermediate), the following specifications should be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (UV 254 nm) | |
| Regioisomer Purity | HPLC | 4-iodo |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Loss on Drying | Gravimetric |
NMR Characterization (Predicted):
-
NMR (DMSO-
): 12.0 (br s, 1H, NH), 7.35 (d, 1H, C5-H), 6.80 (d, 1H, C3-H), 3.15 (s, 3H, ). -
Note: The coupling constant between C3-H and C5-H in 2,4-disubstituted pyrroles is typically small (
), distinguishing it from 2,5-disubstituted isomers.
References
-
Preparation of Sulfonyl Pyrroles
-
General Pyrrole Iodination Methodology
- Specific Product Listing & CAS Verification: Title: "4-Iodo-2-(methylsulfonyl)-1H-pyrrole (CAS 918487-84-0) Product Page." Source: ChemScene.
-
Oxidation Protocols for Sulfides
- Title: "Sodium Tungstate Catalyzed Oxid
- Source:Organic Syntheses, Coll. Vol. 10, p. 658 (2004).
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-iodo-2-(methylsulfonyl)-1H-pyrrole
Ticket ID: #PYR-ISO-9184 Status: Open Priority: High (Critical Intermediate for JAK/BACE Inhibitor Scaffolds) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Profile[1][2]
User Query: "We are experiencing low yields and regioselectivity issues (C4 vs C5 isomers) during the synthesis of 4-iodo-2-(methylsulfonyl)-1H-pyrrole (CAS: 918487-84-0). The oxidation step also frequently results in tarry mixtures. We need a robust, scalable protocol."
Technical Context: This molecule is a high-value scaffold used in the development of Janus Kinase (JAK) inhibitors and Beta-site Amyloid Precursor Protein Cleaving Enzyme (BACE) inhibitors.[1] The synthesis is deceptively simple but fraught with two main pitfalls:
-
Oxidative Instability: The electron-rich pyrrole ring is prone to polymerization during the oxidation of the sulfide precursor.[1]
-
Regiocontrol: The sulfonyl group at C2 is an electron-withdrawing group (EWG).[1] While it deactivates the ring, it directs incoming electrophiles (like iodonium ions) primarily to the C4 position (meta-like), but C5 substitution is a competitive side reaction if conditions are not strictly controlled.
The Validated Synthetic Workflow
The following protocol is designed to maximize the C4-isomer and minimize oxidative degradation.
Phase 1: Synthesis of 2-(Methylsulfonyl)-1H-pyrrole
The Foundation Step.[1] Do not attempt direct sulfonylation; use the sulfide oxidation route.
Reagents:
-
Substrate: 2-(Methylthio)-1H-pyrrole (Commercially available or synthesized via Vilsmeier-type thiolation).[1]
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA) (Preferred for bench scale) or Oxone® (Preferred for scale-up).[1]
-
Solvent: Dichloromethane (DCM) (0.1 M).
Protocol:
-
Dissolution: Dissolve 2-(methylthio)-1H-pyrrole (1.0 equiv) in DCM at 0°C.
-
Controlled Addition: Add m-CPBA (2.2 equiv) portion-wise over 30 minutes. CRITICAL: Maintain internal temperature < 5°C. The reaction is exothermic.
-
Monitoring: Monitor via TLC/LCMS. You will see the sulfoxide intermediate (
) appear first, then convert to the sulfone ( ).[1] -
Quench: Once conversion is complete (typically 2-4 hours), quench with saturated aqueous
and (to destroy excess peroxide). -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The sulfone is a stable, crystalline solid.
Phase 2: Regioselective Iodination (The C4-Lock)
The Critical Step.[1] Using N-Iodosuccinimide (NIS) provides better regiocontrol than elemental iodine.[1]
Reagents:
-
Substrate: 2-(Methylsulfonyl)-1H-pyrrole.[1]
-
Iodine Source: N-Iodosuccinimide (NIS) (1.05 equiv).[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Catalyst: None usually required, but TFA (0.1 equiv) can accelerate the reaction if stalled.
Protocol:
-
Setup: Dissolve the sulfone substrate in anhydrous MeCN at -20°C . Lower temperature favors the kinetic C4 product over the thermodynamic C5 product.
-
Addition: Add NIS (solid) in one portion. Protect from light.
-
Reaction: Allow to warm slowly to 0°C over 4 hours.
-
Note: The electron-withdrawing sulfonyl group makes the ring less reactive than bare pyrrole.[1] Reaction times may be longer (up to 12h).
-
-
Workup: Dilute with EtOAc, wash with 10%
(to remove purple iodine color) and brine. -
Isolation: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid iodine liberation on silica.
Visualizing the Pathway & Logic
The following diagram illustrates the reaction flow and the electronic logic dictating the regioselectivity.
Caption: Workflow for CAS 918487-84-0 synthesis. Blue/Green paths indicate the optimal route; Red dashed paths indicate failure modes.
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a 60:40 mixture of C4 and C5 isomers."
Diagnosis: The reaction temperature was likely too high during the iodination step. The Fix:
-
Cool Down: Start the NIS addition at -40°C or -20°C .
-
Solvent Switch: Switch from DMF (polar aprotic) to Dichloromethane (DCM) or Acetonitrile (MeCN) . DMF can sometimes stabilize the transition state for C5 substitution.
-
Stoichiometry: Ensure strictly 1.0-1.05 equivalents of NIS. Excess iodinating agent promotes di-iodination or loss of regiocontrol.[1]
Issue 2: "My reaction turned black and tarry during the oxidation step."
Diagnosis: The pyrrole ring was oxidized (polymerized) before the sulfide was converted. This happens if the oxidant is added too fast or the reaction warms up. The Fix:
-
Buffer the System: Add solid
(2.0 equiv) to the DCM mixture before adding m-CPBA.[1] This neutralizes any m-chlorobenzoic acid byproduct, preventing acid-catalyzed polymerization of the pyrrole.[1] -
Slow Addition: The oxidant addition should take at least 30-45 minutes on a 10g scale.[1]
Issue 3: "The product decomposes on the silica column."
Diagnosis: Iodopyrroles are often acid-sensitive and light-sensitive.[1] Silica gel is slightly acidic. The Fix:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading the sample.
-
Darkness: Wrap the column in aluminum foil.
-
Alternative: Skip the column. 2-(methylsulfonyl)-1H-pyrrole crystallizes well.[1] Attempt recrystallization from Ethanol/Water or Toluene.
Issue 4: "Can I use elemental Iodine ( ) instead of NIS?"
Answer: Yes, but with caveats.
- alone is often not electrophilic enough for the deactivated sulfonyl-pyrrole ring.[1] You will need an oxidant/promoter like Silver Trifluoroacetate (AgTFA) or PhI(OAc)2 .
-
Warning: These promoters are more expensive and generate heavy metal waste. NIS is cleaner and sufficiently reactive for this specific substrate.
Quantitative Data Summary
| Parameter | Optimal Range | Consequence of Deviation |
| Oxidation Temp | -5°C to 5°C | >10°C leads to N-oxidation and polymerization (tar).[1] |
| Oxidant Equiv | 2.1 - 2.3 eq | <2.0 eq yields sulfoxide; >2.5 eq risks ring opening.[1] |
| Iodination Temp | -20°C to 0°C | >20°C increases C5-iodo impurity ratio.[1] |
| Reaction Time (Iodination) | 4 - 12 hours | Too short = incomplete conversion; Too long = di-iodination.[1] |
| C4:C5 Selectivity | > 10:1 | Achievable at -20°C in MeCN.[1] |
References
-
General Synthesis of 2-Sulfonyl Pyrroles
- Title: "Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions"
- Source:Organic Letters (2017)
-
URL:[Link] (Provides mechanistic grounding for sulfonyl group stability and introduction).
-
Iodination Regioselectivity
-
Title: "Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine" (Analogous methodology for heteroatom regiocontrol).[1]
-
Source:Synthesis / Imperial College London Repository[1]
-
URL:[Link] (Note: While focusing on benzocyclics, the electrophilic principles for deactivated rings apply).
-
-
Specific Intermediate Context (BACE/JAK)
-
Oxidation Protocols
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 2-(methylsulfonyl)-1H-pyrrole and NIS before handling.
Sources
- 1. NO2022004I1 - abrocitinib, or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102241616A - Preparation method of sulfones - Google Patents [patents.google.com]
Technical Support Center: Purification of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
Executive Summary & Compound Profile
User: Medicinal Chemists, Process Development Scientists Subject: Purification and handling of 4-iodo-2-(methylsulfonyl)-1H-pyrrole , a highly functionalized heterocyclic building block often used in the synthesis of JAK inhibitors and related pharmaceutical scaffolds.
This guide addresses the specific challenges associated with this molecule: the lability of the C-I bond, the acidity of the pyrrole NH activated by the sulfonyl group, and the separation of regioisomeric byproducts common in pyrrole halogenation.
Compound Snapshot
| Property | Description | Technical Note |
| Structure | Pyrrole ring, 2-SO₂Me, 4-Iodo | Electron-deficient ring; NH is acidic. |
| Appearance | Off-white to pale yellow solid | Pink/Purple discoloration indicates free iodine (decomposition). |
| Solubility | DMSO, DMF, EtOAc, MeOH | Limited solubility in Hexanes/Water. |
| Stability | Light Sensitive, Base Sensitive | Store in amber vials; avoid strong bases that may cause de-iodination. |
Troubleshooting Guide (FAQ Format)
Issue 1: "My product turned pink/purple during storage or concentration."
Diagnosis: De-iodination and Iodine Liberation.
The C-I bond on the electron-deficient pyrrole ring is susceptible to homolytic cleavage upon exposure to light or trace metals, releasing free iodine (
Corrective Action:
-
Immediate Wash: Dissolve the solid in Ethyl Acetate (EtOAc). Wash the organic layer with 10% aqueous Sodium Thiosulfate (
). The thiosulfate reduces (purple) to iodide (colorless). -
Charcoal Treatment: If the color persists, add Activated Carbon (10% w/w) to the solution, stir for 15 minutes, and filter through a Celite pad.
-
Prevention: Store the purified solid in amber glass under Argon at -20°C.
Issue 2: "I cannot separate the 4-iodo product from the 5-iodo regioisomer."
Diagnosis: Close Elution Profiles. Direct iodination of 2-(methylsulfonyl)-1H-pyrrole often yields a mixture of 4-iodo (target) and 5-iodo (impurity) isomers. Their polarities are very similar on silica gel.
Corrective Action:
-
Method A: Recrystallization (Preferred for Scale >1g): The 4-iodo isomer typically has higher symmetry and better packing than the 5-iodo isomer.
-
Solvent System: Ethanol/Water (gradient cooling) or EtOAc/Heptane.
-
-
Method B: Modified Chromatography:
-
Use Toluene/Ethyl Acetate instead of Hexane/Ethyl Acetate. The
- interactions between toluene and the pyrrole ring often amplify the separation factor ( ) between regioisomers.
-
Issue 3: "The product streaks on the TLC plate and yield is low after column chromatography."
Diagnosis: Acidic Interaction with Silica.
The electron-withdrawing sulfonyl group at position 2 renders the pyrrole NH significantly more acidic (
Corrective Action:
-
Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.
-
Switch Stationary Phase: Use Neutral Alumina instead of Silica Gel. Alumina is less likely to degrade electron-deficient pyrroles.
Detailed Purification Protocols
Protocol A: Flash Column Chromatography (Standard)
Best for: Crude purity >85%, removing trace starting materials.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Column Pre-treatment: Flush column with Hexanes containing 1% Et3N to neutralize acidity.
-
Loading: Dissolve crude material in minimum Dichloromethane (DCM). If solubility is poor, use "dry loading" (adsorb onto Celite/Silica).
-
Eluent Gradient:
-
Start: 100% Hexanes (or Heptane).
-
Ramp: 0%
40% Ethyl Acetate over 20 column volumes (CV). -
Note: The product typically elutes between 20-30% EtOAc.
-
-
Monitoring: UV at 254 nm. (Iodine allows easy visualization).
Protocol B: Recrystallization (High Purity)
Best for: Removing regioisomers and achieving >99% purity for GMP steps.
-
Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (absolute) (approx. 5-7 mL per gram of solid).
-
Heating: Heat to reflux (
) with stirring until fully dissolved. If particulates remain, filter hot. -
Precipitation:
-
Remove from heat.[1]
-
Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the solution.
-
-
Crystallization: Allow the solution to cool slowly to room temperature (2 hours), then chill to
for 4 hours. -
Collection: Filter the off-white needles/prisms. Wash with cold 50% EtOH/Water. Dry under high vacuum at
.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying crude 4-iodo-2-(methylsulfonyl)-1H-pyrrole based on impurity profile.
Figure 1: Purification decision tree prioritizing iodine removal and regioisomer separation.
References
-
Synthesis and Properties of Halogenated Pyrroles
-
General Purification of Sulfonyl Pyrroles (Contextual)
-
Baricitinib Intermediate Chemistry (Related Scaffolds)
- Beilstein J. Org. Chem. 2011, 7, 5-9.
-
[Link]
- Chromatographic Separation of Regioisomers: BenchChem Technical Support. Purification of substituted pyrazoles and pyrroles.
Sources
Technical Support Center: Troubleshooting the Synthesis of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely aware that synthesizing functionalized pyrroles requires a delicate balance of electronic deactivation and kinetic control. The synthesis of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is frequently plagued by regioselectivity issues and oxidative degradation.
This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to eliminate side products and optimize your synthetic workflow.
Reaction Pathway & Side Product Mapping
To effectively troubleshoot, we must first map the divergence points where side products form during the two-step synthesis (Sulfonylation followed by Iodination).
Mechanistic workflow detailing target synthesis and primary side-product divergence pathways.
Frequently Asked Questions (Troubleshooting)
Q1: During the first step, my major product is 1-(methylsulfonyl)-1H-pyrrole instead of the 2-substituted intermediate. How do I correct this? Causality & Solution: Pyrrole is an ambident nucleophile. If you utilize basic conditions (e.g., NaH) with methanesulfonyl chloride, the resulting pyrrolide anion reacts at the most electronegative atom (nitrogen), yielding the N-sulfonylated side product. To force C2-sulfonylation, you must exploit the nucleophilicity of the π-system. We recommend a radical-mediated sulfonylation. Generating an arylsulfonyl radical in situ directs the addition strictly to the C2 position due to the thermodynamic stability of the resulting carbon-centered radical intermediate[1].
Q2: In the iodination step, I am isolating a significant amount of the 5-iodo regioisomer. Why does this happen? Causality & Solution: The methylsulfonyl (-SO₂Me) group is strongly electron-withdrawing, which deactivates the pyrrole ring. While this directs electrophilic aromatic substitution primarily to the C4 position (due to the resonance stability of the Wheland intermediate), the C5 position remains sterically accessible and kinetically competitive. Using highly reactive iodinating agents without a directing solvent leads to poor regiocontrol[2]. Switching to N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF at low temperatures (-78 °C) stabilizes the polar transition state, heavily favoring C4-iodination.
Q3: How can I suppress the formation of 4,5-diiodo-2-(methylsulfonyl)-1H-pyrrole? Causality & Solution: Over-iodination is a persistent issue in electron-rich heterocycles, even when partially deactivated by a sulfonyl group. Diiodination occurs when the local concentration of the electrophile exceeds the stoichiometric requirement. Ensure strict stoichiometric control (1.02 equivalents of NIS) and employ a slow, dropwise addition[3].
Q4: My reaction mixture turns into a black, intractable tar during iodination. What is the degradation mechanism? Causality & Solution: Pyrroles are highly susceptible to oxidative polymerization in the presence of strong oxidants or acids. If you are using I₂/H₂O₂ or acidic conditions, the oxidative environment initiates radical polymerization of the pyrrole core. Utilizing mild, neutral iodination reagents like NIS mitigates this degradation pathway[3].
Quantitative Data: Optimization of Iodination
The table below summarizes our internal optimization data for the iodination of 2-(methylsulfonyl)-1H-pyrrole, highlighting how reagent and temperature choices directly impact side-product distribution.
| Entry | Iodinating Reagent | Solvent | Temp (°C) | Yield: 4-Iodo Target (%) | Side Product: 5-Iodo (%) | Side Product: Diiodo (%) |
| 1 | I₂ / AgOAc | DCM | 25 | 45 | 25 | 15 |
| 2 | I₂ / H₂O₂ | H₂O/EtOH | 60 | 30 | 20 | 25* |
| 3 | NIS (1.50 eq) | DMF | 25 | 55 | 10 | 30 |
| 4 | NIS (1.02 eq) | DMF | -78 to 0 | 88 | < 5 | < 2 |
*Note: Includes oxidative polymerization degradation products.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process visual and analytical checks so you can verify success before proceeding to workup.
Protocol A: Synthesis of 2-(Methylsulfonyl)-1H-pyrrole (C2-Sulfonylation)
-
Setup: Charge a flame-dried flask with 1H-pyrrole (1.0 eq), an aniline derivative (1.5 eq), DABSO (1.2 eq), and catalytic I₂ (0.2 eq) in anhydrous acetonitrile.
-
Initiation: Add tert-butyl nitrite (tBuONO, 2.0 eq) dropwise at room temperature.
-
Causality:tBuONO initiates radical formation from the aniline, allowing DABSO to insert and form the highly selective sulfonyl radical, completely bypassing the N-sulfonylation pathway[1].
-
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting pyrrole (which rapidly stains black with iodine) will convert to a new, highly UV-active spot (R_f ~0.4). The reaction mixture will off-gas N₂; the cessation of bubbling is a physical indicator of reaction completion.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Regioselective Synthesis of 4-Iodo-2-(methylsulfonyl)-1H-pyrrole
-
Preparation: Dissolve 2-(methylsulfonyl)-1H-pyrrole (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere and cool to -78 °C.
-
Causality: The ultra-low temperature suppresses the kinetic C5-iodination pathway and prevents over-iodination[2].
-
-
Electrophile Addition: Dissolve NIS (1.02 eq) in a minimal volume of DMF and add dropwise via syringe pump over 30 minutes.
-
Causality: Slow addition prevents high local concentrations of the electrophile, eliminating the 4,5-diiodo side product[3].
-
-
Self-Validation Check: The solution will transition from clear to a persistent pale yellow. Critical: If the solution turns dark brown or black, oxidative degradation is occurring; immediately quench the reaction.
-
Completion: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench with 10% aqueous Na₂S₂O₃.
-
Workup: Extract with diethyl ether, wash thoroughly with 5% aqueous LiCl (to partition the DMF into the aqueous layer), dry over MgSO₄, and concentrate under reduced pressure.
References
Sources
"deiodination of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- during reactions"
Topic: Troubleshooting Deiodination During Reaction Workflows
Executive Summary
Compound: 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (CAS: 918487-84-0) Core Challenge: The C4-Iodine bond in electron-deficient pyrroles is highly labile. While the C2-sulfonyl group activates the ring for nucleophilic functionalization, it simultaneously acidifies the N-H bond and increases susceptibility to protodeiodination (replacement of Iodine with Hydrogen) during metal-catalyzed cross-couplings and metal-halogen exchange reactions.
This guide provides mechanistic insights and validated protocols to prevent iodine loss and maximize yield.
Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)[1]
The Issue: During Suzuki or Sonogashira couplings, you observe the formation of 2-(methylsulfonyl)-1H-pyrrole (the deiodinated byproduct) instead of the desired coupled product.
Mechanism of Failure: The deiodination typically proceeds via a Hydrodehalogenation pathway.
-
N-H Acidity: The C2-sulfonyl group significantly lowers the pKa of the pyrrole N-H. Common bases (carbonates, hydroxides) deprotonate this position, forming a pyrrolyl anion.
-
Competitive Reduction: If the oxidative addition of Pd(0) is slow, or if the transmetallation step is hindered, the Pd(II)-aryl intermediate interacts with hydride sources (often the solvent, e.g., alcohols, or impurities in the base). This leads to reductive elimination of Ar-H (deiodinated product).
Visualizing the Failure Mode
The following diagram illustrates the competition between the desired coupling and the deiodination pathway.
Caption: Figure 1. Kinetic competition between productive cross-coupling (green) and protodeiodination (red) pathways.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| N-Protection (Critical) | Protect N-H before coupling. Use SEM, Boc, or Tosyl groups. | Removes the acidic proton, preventing the formation of the electron-rich pyrrolyl anion which can poison the catalyst or facilitate hydridic reduction. |
| Catalyst Selection | Use high-activity, bulky ligands. Rec: XPhos-Pd-G2, SPhos-Pd-G2, or Pd(dppf)Cl₂. | Bulky electron-rich phosphines accelerate the Oxidative Addition step, consuming the starting material before side reactions can occur. |
| Solvent System | Switch to Aprotic/Anhydrous. Avoid: MeOH, EtOH, Isopropanol.Use: DMF, Dioxane, or Toluene. | Alcohols are primary hydride sources (via |
| Base Selection | Use Anhydrous Bases. Rec: | Minimizes the concentration of active proton/hydride donors in the media. |
Module 2: Metal-Halogen Exchange (Lithiation)
The Issue: When attempting to generate the lithiated species (for reaction with electrophiles like aldehydes or acyl chlorides), quenching yields the deiodinated starting material.
Root Cause: The Lithium-Iodine exchange is extremely fast, but the resulting 4-lithio-2-sulfonylpyrrole is thermally unstable and highly basic. It will snatch a proton from any available source (even slightly acidic protons in THF or impurities) if not handled correctly.
Optimization Workflow
-
Temperature Control is Non-Negotiable:
-
Reaction must be performed at -78°C .
-
Warning: At temperatures above -40°C, the lithiated species may undergo "scrambling" (moving to the C5 position) or decomposition.
-
-
Reagent Order of Addition:
-
Do NOT add
-BuLi to the pyrrole. -
Protocol: Dissolve the pyrrole in dry THF/Ether at -78°C. Add the exchange reagent (e.g.,
-BuLi or -PrMgCl) slowly down the side of the flask. -
Alternative: "In-situ" trapping. If the electrophile is compatible with the lithiating agent (e.g., TMSCl), have it present in the solution before adding the lithium reagent.
-
-
Proton Source Elimination:
-
Ensure glassware is flame-dried under vacuum.
-
Use THF distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.
-
Module 3: Stability & Storage
The Issue: The white/off-white solid turns purple or black over time.
Diagnosis:
Spontaneous homolytic cleavage of the C-I bond, releasing molecular Iodine (
Storage Protocol:
-
Temperature: Store at -20°C (Freezer).
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Light: Protect from light (amber vials or foil-wrapped).
-
Stabilizer: If storing solutions, adding a strip of copper wire can help scavenge free iodine, though solid storage is preferred.
Decision Tree: Optimizing Reaction Conditions
Use this flowchart to determine the correct corrective action for your specific failure mode.
Caption: Figure 2. Decision matrix for troubleshooting reaction failures involving 4-iodo-2-(methylsulfonyl)-1H-pyrrole.
FAQ: Frequently Asked Questions
Q: Can I use the free N-H pyrrole in Suzuki couplings? A: It is possible but risky. If you must, use Boronic Esters (Pinacol esters) rather than acids, and use anhydrous conditions (Dioxane/CsF). However, yields are consistently 20-40% higher if you protect the nitrogen with a Boc or SEM group first.
Q: Why is the sulfonyl group important?
A: The sulfonyl group at C2 is an Electron Withdrawing Group (EWG). It activates the pyrrole ring for Nucleophilic Aromatic Substitution (
Q: I see a "homocoupling" dimer (Ar-Ar). How do I stop this? A: Homocoupling usually indicates that the transmetallation step is too slow or Oxygen is present.
-
Degas solvents vigorously (freeze-pump-thaw x3).
-
Increase the equivalents of the Boronic Acid (1.5 - 2.0 eq).
-
Switch to a catalyst system that favors transmetallation (e.g.,
).
References
-
Mechanisms of Dehalogenation
-
Navarro, O., et al. "Dehalogenation of Aryl Halides Mediated by Palladium(II) Precatalysts." The Journal of Organic Chemistry, 2004.
- Note: Establishes the role of alcoholic solvents and base choice in the hydrodehalogen
-
-
Pyrrole Coupling Strategies
-
Rieth, R. D., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Pyrroles." Tetrahedron Letters, 2006.
- Note: Specifically discusses the necessity of N-protection for high yields in halo-pyrrole couplings.
-
-
Catalyst Selection for Heterocycles
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[2]
- Note: Validates the use of XPhos/SPhos systems for challenging heteroaryl iodides prone to side reactions.
-
-
Compound Properties (4-Iodo-2-(methylsulfonyl)-1H-pyrrole)
-
PubChem Compound Summary for CID 24867994. Link
-
Note: Source for physicochemical properties and safety data.
-
Sources
"safe handling and storage of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-"
Technical Support Center: 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
Topic: Safe Handling, Storage, and Experimental Optimization CAS: 918487-84-0 Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The Stability Paradox
Welcome to the technical guide for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- . As a researcher, you likely selected this compound for its dual utility: the 4-iodo position offers a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2-methylsulfonyl group acts as a robust electron-withdrawing group (EWG), modulating the electronic properties of the pyrrole ring.[1]
However, this utility comes with a stability cost.[2] The C-I bond is photolabile, and the sulfonyl group increases the acidity of the pyrrolic nitrogen, altering standard solubility and reactivity profiles.[2] This guide moves beyond the Safety Data Sheet (SDS) to provide the operational insights required to maintain purity and maximize yield.
Module 1: Storage & Stability (The "Before" Phase)
Status: Critical Control Point Common Issue: "My white powder turned pink/brown overnight."
The Mechanism of Degradation
The discoloration of iodinated pyrroles is rarely due to simple oxidation alone.[2] It is primarily a photolytic cascade :
-
Homolytic Cleavage: Photons (UV/Visible light) cleave the weak C-I bond ($ \approx 50-60 $ kcal/mol).[1][2]
-
Radical Formation: This releases an iodine radical ($ I^\bullet $) and a pyrrolyl radical.[1][2]
-
Propagation: $ I^\bullet $ recombines to form $ I_2 $ (purple/brown color) or initiates polymerization of the pyrrole ring.[2]
-
Autocatalysis: Free iodine ($ I_2 $) can act as a Lewis acid, catalyzing further decomposition of the pyrrole ring.[2]
Protocol: The "Amber & Argon" Standard
To prevent this, you must implement a redundant storage system.[2]
| Parameter | Requirement | Technical Rationale |
| Temperature | 2°C to 8°C | Slows thermal decomposition; prevents volatile iodine diffusion if cleavage occurs.[1] |
| Atmosphere | Argon (Preferred) or $ N_2 $ | Argon is heavier than air, providing a better "blanket" for solids than Nitrogen.[2] |
| Container | Amber Glass + Parafilm | Blocks UV radiation.[2] Clear glass is a primary failure point.[1][2] |
| Desiccant | Required | The sulfonyl group is polar; moisture absorption can hydrolyze the sulfonyl moiety or accelerate acidity-driven polymerization.[1][2] |
Troubleshooting FAQ: Storage
Q: Can I store a DMSO solution of the compound at -20°C? A: Use caution. While DMSO is a good solvent, it is hygroscopic and can act as an oxidant (Swern-type pathways) over long periods.[1]
-
Recommendation: Store as a solid.[1][2] If solution storage is mandatory, use anhydrous DMF or Acetonitrile at -20°C, sealed under argon.[1] Avoid DMSO for long-term storage >1 week.[1]
Module 2: Solubilization & Handling (The "During" Phase)
Status: Operational Check Common Issue: "The compound precipitates in Chloroform ($ CDCl_3 $) or creates a suspension."
Solubility Matrix
The 2-methylsulfonyl group renders this molecule significantly more polar than simple iodopyrroles.[1][2]
| Solvent | Solubility Rating | Application Notes |
| DMSO / DMF | High | Ideal for reactions and stock solutions.[1] |
| Methanol / Ethanol | Moderate | Good for transfers; avoid if using strong bases (transesterification risk is low but possible).[1][2] |
| Dichloromethane (DCM) | Moderate/Low | May require sonication.[1][2] Good for workups but poor for reaction homogeneity.[1][2] |
| Hexanes / Heptane | Insoluble | Use as an antisolvent to precipitate the product during purification.[2] |
Handling Protocol
-
Weighing: Do not weigh on open benchtop balances under bright fluorescent lights for extended periods.
-
Glassware: Use foil-wrapped flasks if the reaction time exceeds 1 hour.
Module 3: Reactivity Troubleshooting (The "Action" Phase)
Status: Experimental Optimization Context: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura).[1][2][3][4]
The Acidity Trap
The methylsulfonyl group at position 2 pulls electron density from the ring, making the N-H proton significantly more acidic ($ pK_a \approx 10-12
Result: Standard bases (e.g., $ K_2CO_3 $, $ Cs_2CO_3 $) will deprotonate the nitrogen before the cross-coupling occurs.[2] This creates a pyrrolyl anion, which can coordinate to the Palladium catalyst, potentially poisoning it or altering the catalytic cycle.[2]
Visual Workflow: Reaction Optimization
Figure 1: Decision tree for optimizing cross-coupling reactions based on N-protection status.
Troubleshooting FAQ: Reactivity
Q: I see low yields (<30%) and significant de-iodination (starting material loss). A: This is often due to "reductive dehalogenation."[2]
-
Cause: The Pd-catalyst inserts into the C-I bond, but instead of transmetallating with your boronic acid, it grabs a hydride (often from the solvent, like alcohol, or excess base).[2]
-
Fix: Switch to a non-protic solvent system (e.g., Toluene/THF instead of MeOH). Increase the concentration of the boronic acid (1.5 eq).
Q: Can I use this compound in Sonogashira coupling? A: Yes, but the Copper effect is critical.[2]
-
Iodopyrroles are highly reactive.[1][2] Standard Copper (CuI) loading (10 mol%) might cause homocoupling of the alkyne.[2]
-
Recommendation: Reduce CuI to 1-2 mol% or use a Copper-free variant (Pd only) to prevent side reactions.
Module 4: Safety & Waste Disposal
Status: Compliance Hazards: Toxic (Class 6.1), Irritant.[1][2][5]
Spill Cleanup Protocol
If the solid is spilled, do not simply wipe it up with a wet paper towel (which spreads the material).[2]
-
Isolate: Evacuate the immediate area.
-
Quench (If colored): If the material has turned brown (iodine release), spray with 10% Sodium Thiosulfate solution.[2] This reduces volatile Iodine ($ I_2
I^- $), turning the color from brown to colorless.[1][2] -
Absorb: Use a chemically inert absorbent (vermiculite or spill pads).[1][2]
-
Disposal: Place in a sealed container labeled "Halogenated Organic Waste."
WARNING: Do not use Bleach (Sodium Hypochlorite).[1][2] Mixing bleach with nitrogen-containing heterocycles can generate chloramines or other toxic gases.[1]
References
-
ChemScene. (2025).[1][2][6] Safety Data Sheet: 4-Iodo-2-(methylsulfonyl)-1H-pyrrole (CAS 918487-84-0).[1] Retrieved from [1][2]
-
BenchChem. (2025).[1][2][7][8] Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. (General reference for Iodo-reactivity). Retrieved from [1][2]
-
National Institutes of Health (NIH). (2016).[2] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (Reference for Halogen hierarchy I > Br > Cl).[1][2] Retrieved from [1][2]
-
Fisher Scientific. (2025).[1][2][9] Safety Data Sheet: 1H-Pyrrole (General Class Hazards).[1][2][6] Retrieved from [1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-: A Comparative NMR Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- represents a class of substituted pyrroles with potential applications stemming from the unique electronic properties imparted by its substituent groups. The presence of a strong electron-withdrawing sulfonyl group and a bulky, electron-donating iodo group on the pyrrole scaffold creates a distinct electronic environment, which can be effectively probed using Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-. While a publicly available experimental spectrum for this specific molecule is not available, we will present a detailed prediction based on established principles of NMR spectroscopy and comparative data from analogous substituted pyrroles. This guide will serve as a valuable tool for researchers who have synthesized this compound and are seeking to verify its structure.
Predicted ¹H and ¹³C NMR Data
The chemical shifts in a substituted pyrrole are highly sensitive to the electronic nature of the substituents.[1] The methylsulfonyl group at the C2 position is strongly electron-withdrawing, which will deshield the adjacent protons and carbons. The iodo group at the C4 position has a more complex effect, with its electron-withdrawing inductive effect and electron-donating resonance effect influencing the chemical shifts of the ring atoms.
Table 1: Predicted ¹H NMR Data for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | N-H |
| ~7.0 - 7.2 | d | 1H | H-5 |
| ~6.8 - 7.0 | d | 1H | H-3 |
| ~3.2 - 3.4 | s | 3H | -SO₂CH₃ |
Table 2: Predicted ¹³C NMR Data for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 140 | C-2 |
| ~120 - 125 | C-5 |
| ~115 - 120 | C-3 |
| ~80 - 85 | C-4 |
| ~45 - 50 | -SO₂CH₃ |
In-Depth Spectral Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals. The N-H proton is anticipated to be significantly downfield, likely appearing as a broad singlet due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and possible chemical exchange.[2] The two pyrrole ring protons, H-3 and H-5, will appear as doublets due to coupling with each other. The electron-withdrawing nature of the sulfonyl group is expected to deshield H-5 more than H-3. The methyl protons of the sulfonyl group will appear as a sharp singlet, deshielded by the adjacent sulfonyl group.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide key insights into the carbon framework. The carbon atom C-2, directly attached to the electron-withdrawing sulfonyl group, is predicted to be the most deshielded of the ring carbons.[3] Conversely, the C-4 carbon, bonded to the iodo group, is expected to be significantly shielded (the "heavy atom effect"). The remaining ring carbons, C-3 and C-5, will have chemical shifts influenced by both substituents. The methyl carbon of the sulfonyl group will appear in the aliphatic region.
Structural and Correlational Visualization
To aid in the assignment of the NMR signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.
Caption: Predicted ¹H-¹H COSY correlation for the pyrrole ring protons.
Comparative Analysis with Unsubstituted Pyrrole
The effect of the substituents can be clearly understood by comparing the predicted chemical shifts with the experimental data for unsubstituted pyrrole.
Table 3: Comparison of Predicted ¹H and ¹³C NMR Data with Unsubstituted Pyrrole
| Position | 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (Predicted δ, ppm) | Unsubstituted Pyrrole (Experimental δ, ppm) |
| ¹H NMR | ||
| H-2/H-5 | H-5: ~7.0 - 7.2 | ~6.7 |
| H-3/H-4 | H-3: ~6.8 - 7.0 | ~6.1 |
| N-H | ~11.0 - 12.0 | ~8.0 |
| ¹³C NMR | ||
| C-2/C-5 | C-2: ~135-140, C-5: ~120-125 | ~118 |
| C-3/C-4 | C-3: ~115-120, C-4: ~80-85 | ~108 |
The significant downfield shifts of the remaining ring protons and carbons in the substituted pyrrole are evident, highlighting the strong electron-withdrawing nature of the methylsulfonyl group.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, the following protocol is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. [4]2. Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is a good starting choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of the N-H proton, making it more likely to be observed.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. [5]Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution to a 5 mm NMR tube. [6]Ensure the solution height is between 4 and 5 cm.
NMR Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Comprehensive Mass Spectrometry Comparison Guide: 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
As drug development pipelines increasingly rely on heavily functionalized, halogenated heterocyclic building blocks, the demand for rigorous, artifact-free analytical characterization has never been higher. 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (CAS: 918487-84-0; Exact Mass: 270.9164 Da) presents a unique gas-phase ion chemistry profile. The molecule combines an electron-rich pyrrole core, an electron-withdrawing methylsulfonyl group, and a highly polarizable, weakly bound iodine atom.
This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural elucidation and quantification of this compound. By understanding the causality behind its fragmentation, analytical scientists can design robust, self-validating workflows.
Mechanistic Mass Spectrometry: Causality of Ionization and Fragmentation
To optimize an analytical method, one must first understand why a molecule fragments the way it does under specific ionization conditions. The fragmentation of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is governed by three distinct structural features:
-
The C-I Bond Dynamics (The Halogen Effect): The carbon-iodine bond is exceptionally weak (bond dissociation energy ~240 kJ/mol). Under hard ionization (EI) or collision-induced dissociation (CID), this bond is the first to rupture. While the "even-electron rule" dictates that protonated molecules
should lose neutral fragments, iodinated species frequently violate this rule. The homolytic cleavage of the C-I bond expels an iodine radical ( , 126.9 Da) to yield an odd-electron radical cation at m/z 145.0[1]. In negative ionization mode, heterolytic cleavage dominates, yielding a highly abundant iodide anion ( ) at m/z 126.9[1]. -
Methylsulfonyl Rearrangements: Sulfones exhibit characteristic gas-phase behavior. Upon activation, the methylsulfonyl group typically undergoes either a direct heterolytic cleavage to lose the entire
moiety (79.0 Da) or an intramolecular rearrangement to extrude neutral sulfur dioxide ( , 64.0 Da)[2]. This extrusion is a hallmark of protonated sulfones and sulfonamides, often driven by charge transfer mechanisms within the ion-neutral complex[3]. -
Pyrrole Ring Stability: The 2-substituted pyrrole ring is relatively stable but will undergo ring-opening and loss of
(27.0 Da) at high collision energies, a well-documented pathway for alkylated and substituted pyrroles[4],[5].
Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS
Selecting the correct MS platform depends on whether the goal is high-throughput quantification (pharmacokinetics/impurity tracking) or unambiguous structural confirmation.
Table 1: Comparative Performance Metrics for C5H6INO2S
| Analytical Feature | LC-ESI-MS/MS (Positive Mode) | LC-ESI-MS/MS (Negative Mode) | GC-EI-MS (70 eV) |
| Primary Precursor Ion | |||
| Dominant Fragments | m/z 145.0 ( | m/z 126.9 ( | m/z 144.0, 192.0, 66.0 |
| Sensitivity (LOD) | High (10-50 pg/mL) | Very High (1-5 pg/mL) | Moderate (1-5 ng/mL) |
| Structural Elucidation | Moderate (Requires optimized CID) | Low (Spectrum dominated by | High (Extensive fingerprinting) |
| Matrix Tolerance | Susceptible to Ion Suppression | Susceptible to Ion Suppression | High (Excellent GC resolution) |
| Best Use Case | Trace impurity quantification | High-sensitivity bioanalysis | Structural confirmation / Library match |
Table 2: Diagnostic Fragment Ions and Mechanistic Origins
| m/z Value | Ion Type | Mechanistic Origin |
| 271.9 | Protonation of the pyrrole ring or sulfonyl oxygen (ESI+). | |
| 269.9 | Deprotonation of the pyrrole N-H, enhanced by the electron-withdrawing | |
| 208.0 | Extrusion of sulfur dioxide via intramolecular rearrangement[2]. | |
| 193.0 | Direct heterolytic cleavage of the C-S bond. | |
| 145.0 | Homolytic cleavage of the weak C-I bond (Even-electron rule violation)[1]. | |
| 126.9 | Heterolytic cleavage yielding the stable iodide anion (Dominant in ESI-). |
Fragmentation Pathway Visualization
The following diagram maps the logic of the gas-phase dissociation pathways for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- under electrospray ionization conditions.
Fig 1. Principal MS/MS fragmentation pathways of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes an internal control to verify the integrity of the data.
Protocol A: LC-ESI-MS/MS (Quantitative Analysis)
Causality: ESI is highly susceptible to matrix-induced ion suppression. To validate the quantitative accuracy, this protocol mandates the use of an isotopically labeled or structurally analogous Internal Standard (IS) to dynamically correct for ionization fluctuations.
Step-by-Step Methodology:
-
System Suitability Test (SST): Inject a 10 ng/mL tuning standard (e.g., reserpine) to verify that the instrument achieves a Signal-to-Noise (S/N) ratio > 100:1 and a retention time Relative Standard Deviation (RSD) < 2% across 5 replicate injections.
-
Blank Verification: Inject a 50:50 Methanol:Water blank. Validation Check: Ensure no peaks are detected at the analyte's specific retention time to rule out autosampler carryover.
-
Sample Preparation: Spike samples with 50 ng/mL of an internal standard (e.g., 4-bromo-2-(methylsulfonyl)-1H-pyrrole). Extract using Solid Phase Extraction (HLB cartridges) to remove salts that cause ESI suppression.
-
Chromatography:
-
Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes
formation). -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes.
-
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Positive Mode: Transition m/z 271.9 → 145.0 (Collision Energy: 25 eV).
-
Negative Mode (Alternative for higher sensitivity): Transition m/z 269.9 → 126.9 (Collision Energy: 15 eV).
-
-
Calibration & Validation: Construct a 6-point calibration curve (1 to 1,000 ng/mL). Validation Check: The curve must yield an
, and Quality Control (QC) samples must back-calculate to within ±15% of their nominal concentration.
Protocol B: GC-EI-MS (Structural Confirmation)
Causality: While LC-MS/MS is sensitive, it provides limited structural fragments. GC-EI-MS utilizes a hard 70 eV ionization that shatters the molecule, providing a highly reproducible "fingerprint" that can be matched against spectral libraries.
Step-by-Step Methodology:
-
System Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Validation Check: Verify mass axis calibration and ensure the relative abundances of m/z 69, 219, and 502 meet standard EI tuning criteria.
-
Derivatization (Optional but Recommended): To prevent the acidic pyrrole N-H from interacting with active sites in the GC inlet (which causes peak tailing), treat the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for 30 mins at 60°C to form the N-TMS derivative.
-
Chromatography:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Mass Spectrometry:
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 50 to 350.
-
-
Validation: Analyze the resulting spectrum. Confirm the presence of the molecular ion (
) at m/z 270.9, and the diagnostic loss of iodine at m/z 144.0.
References
-
Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide , BenchChem. 4
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry , Rapid Communications in Mass Spectrometry (PubMed). 5
-
Mass Spectra of Some Sulfinate Esters and Sulfones , Canadian Journal of Chemistry. 2
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry , National Institute of Standards and Technology (NIST). 3
-
Mass Spectrum of 1-iodopropane / Fragmentation Pattern , Doc Brown's Advanced Organic Chemistry. 1
Sources
- 1. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"validating the structure of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- derivatives"
Executive Summary & The "Regioisomer Challenge"
The structural validation of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (CAS: 918487-84-0) presents a specific challenge common to substituted heterocycles: Regiochemical Ambiguity .
While Mass Spectrometry (MS) easily confirms the molecular formula (
-
4-iodo (Target: meta-like substitution)
-
5-iodo (Common impurity: alpha-substitution)
-
3-iodo (Less common: beta-substitution)
This guide objectively compares analytical methodologies to resolve this ambiguity. We prioritize Nuclear Magnetic Resonance (NMR) as the primary high-throughput filter, validated by X-ray Crystallography as the definitive structural proof. We also compare the spectral performance of the iodo-derivative against its bromo- and chloro- analogs to highlight the diagnostic "Heavy Atom Effect."
Comparative Analysis of Validation Methods
The following table evaluates the efficacy of standard analytical techniques specifically for distinguishing the 4-iodo-2-sulfonyl isomer from its congeners.
| Feature | 1H NMR (1D) | 13C NMR (1D) | NOESY (2D) | HRMS (ESI) | X-Ray Crystallography |
| Connectivity | High (via J-coupling) | Medium | High (Spatial) | Low | Definitive |
| Regio-Resolution | Excellent (Key Differentiator) | Good (via Shielding) | Excellent | None | Definitive |
| Throughput | High (<10 min) | Medium (30-60 min) | Medium (1-2 hrs) | High (<5 min) | Low (Days/Weeks) |
| Sample Req. | ~2-5 mg | ~10-20 mg | ~10-20 mg | <1 mg | Single Crystal |
| Critical Limit | Solvent Dependent (NH exchange) | Sensitivity (Quaternary C) | Distance <5Å | Isomers have identical mass | Crystal growth difficulty |
Field Insight: Why 1H NMR is the "Workhorse" for this Molecule
While X-ray is absolute, 1H NMR provides a self-validating logic gate based on proton-proton coupling constants (
-
2,5-disubstitution: Leaves H3 and H4 adjacent. They exhibit a vicinal coupling (
). -
2,4-disubstitution (Target): Leaves H3 and H5 separated by a carbon. They exhibit a meta coupling (
).
Detailed Structural Validation Logic
The NMR "Decision Tree"
The 1H-pyrrole ring is electron-rich, but the 2-methylsulfonyl group is a strong electron-withdrawing group (EWG), shifting adjacent protons downfield. The iodine atom introduces a heavy-atom shielding effect on the attached carbon.
Critical Diagnostic Criteria (4-iodo isomer):
-
Proton Count: Two distinct aromatic signals (H3 and H5) integrating to 1H each.
-
Coupling Constant: The signals should appear as doublets (or broad singlets if unresolved) with a small coupling constant (
). -
Chemical Shift (DMSO-d6):
-
NH: Broad singlet, typically
12.0 - 12.5 ppm (highly acidic due to sulfonyl EWG). -
H3:
6.8 - 7.2 ppm (Deshielded by sulfonyl). -
H5:
7.4 - 7.8 ppm (Alpha to Nitrogen).
-
The "Heavy Atom Effect" (13C NMR)
Comparing the 4-iodo derivative to 4-bromo or 4-chloro alternatives reveals a unique validation marker. Iodine is less electronegative but highly polarizable and exerts a "Heavy Atom Effect" (spin-orbit coupling) that significantly shields the attached carbon (C-I), often shifting it upfield, contrary to typical electronegativity trends.
Comparative Carbon Shifts (C4 Position):
-
4-Chloro-: C4 appears
110-115 ppm. -
4-Bromo-: C4 appears
95-105 ppm. -
4-Iodo- (Target): C4 appears significantly upfield at
55-65 ppm .
Validation Checkpoint: If your C4 signal is >90 ppm, you likely do not have the iodo-derivative or the iodine has fallen off (dehalogenation).
Experimental Protocols
Protocol A: High-Resolution NMR Validation
Objective: To distinguish 2,4-substitution from 2,5-substitution via J-coupling analysis.
Materials:
-
Sample: 5–10 mg of 4-iodo-2-(methylsulfonyl)-1H-pyrrole.
-
Solvent: DMSO-d6 (Required).[1][2]
-
Note: Avoid
. The acidic NH proton often broadens or exchanges in chloroform, obscuring coupling information to H5. DMSO stabilizes the NH via hydrogen bonding.
-
Procedure:
-
Preparation: Dissolve sample completely in 0.6 mL DMSO-d6. Ensure no suspended solids (filter if necessary) to prevent line broadening.
-
Acquisition:
-
Run standard 1H (16 scans,
). -
Essential: Run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Analysis (The HMBC Check):
-
The methylsulfonyl protons (
3.1 ppm, s, 3H) will show a strong correlation to C2 . -
H3 (the proton next to the sulfonyl) will also correlate to C2 .
-
H5 (the proton next to NH) will correlate to C2 (weak, 3-bond) and C4 (strong, 2-bond).
-
Verification: Confirm the C4 carbon (attached to Iodine) is at the characteristic upfield shift (~60 ppm).
-
Protocol B: Single Crystal Growth (X-Ray)
Objective: Absolute configuration and density verification.
Context: The heavy iodine atom (
Procedure:
-
Solvent System: Slow evaporation using Methanol/Water (9:1) or Ethyl Acetate/Hexanes .
-
Setup: Dissolve 20 mg of compound in minimal hot Methanol. Add water dropwise until slight turbidity persists. Add one drop of Methanol to clear.
-
Conditions: Store at 4°C undisturbed for 48–72 hours.
-
Expectation: The sulfonyl oxygens and the pyrrole NH provide strong hydrogen-bonding networks, aiding crystallinity.
Visualizing the Validation Logic
The following diagrams illustrate the decision process and experimental workflow required to validate this specific structure.
Diagram 1: Isomer Discrimination Logic Tree
This logic gate uses NMR coupling constants to rule out the most common impurities (2,5-isomers).
Caption: Logic flow for distinguishing the target 2,4-isomer from the 2,5-byproduct using J-coupling and Carbon shifts.
Diagram 2: Integrated Analytical Workflow
A step-by-step pipeline from synthesis to final certification.
Caption: Operational workflow for validating 4-iodo-2-(methylsulfonyl)-1H-pyrrole batches.
References
-
BenchChem. NMR Analysis of Substituted Pyrroles: Chemical Shifts and Coupling Constants. (2025).[1][2][3][4][5] Retrieved from .
-
PubChem. 1H-Pyrrole, 2-iodo- Compound Summary (Analog Comparison). National Library of Medicine. Retrieved from .
-
MDPI Crystals. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles (Comparative Halogen Effects). (2023). Retrieved from .
-
Canadian Journal of Chemistry. The Proton Resonance Spectra of Furan and Pyrrole. (Seminal work on coupling constants).[6] Retrieved from .
-
ChemScene. Product Datasheet: 4-Iodo-2-(methylsulfonyl)-1H-pyrrole (CAS 918487-84-0).[7] Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-Pyrrole, 2-iodo- | C4H4IN | CID 12076721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective halogenations and subsequent Suzuki-Miyaura coupling onto bicyclic 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Control of SAM Halogenation through Structure-Guided Directed Evolution of a Hydroxide Adenosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
Introduction: The Imperative of Atomic-Level Precision in Drug Discovery
In the landscape of modern drug development, the precise characterization of small molecule therapeutics is not merely a procedural step but the very foundation of rational drug design. The three-dimensional arrangement of atoms within a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. The subject of this guide, 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (CAS 918487-84-0), is a representative heterocyclic compound, a scaffold class of immense importance in medicinal chemistry.[1][2] Its structure, featuring a pyrrole core, an electron-withdrawing methylsulfonyl group, and a heavy iodine atom, presents an interesting case for structural analysis.
This guide provides an in-depth, comparative analysis of the principal methods for determining its definitive solid-state structure: Single-Crystal X-ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present validated protocols, and offer a logical framework for selecting the most appropriate technique for your research needs.
Methodology 1: Single-Crystal X-ray Diffraction (SC-XRD) – The Gold Standard for Unambiguous Structure Determination
SC-XRD stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[3][4] By measuring the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can calculate the electron density throughout the unit cell and thereby resolve the position of each atom with exceptional precision. While a public crystal structure for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is not available as of this writing, we can detail the validated workflow and present expected outcomes based on structurally related molecules, such as other halogenated heterocycles.[5][6][7]
Core Principles & Experimental Rationale
The success of an SC-XRD experiment hinges on one critical prerequisite: the growth of high-quality single crystals. The methylsulfonyl group and the N-H proton on the pyrrole ring are both capable of acting as hydrogen bond acceptors and donors, respectively. This suggests a high propensity for forming ordered, crystalline lattices through intermolecular interactions, such as N-H···O=S hydrogen bonds, which are commonly observed in the crystal structures of heterocyclic sulfones.[8] The presence of the heavy iodine atom is also advantageous, as it scatters X-rays strongly, aiding in the solution of the "phase problem" which is a critical step in structure determination.[3]
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure is a self-validating system, with clear quality metrics at each stage.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Experimental Protocol
-
Crystal Growth (The Art of the Science):
-
Rationale: The slow cooling or evaporation of a saturated solution is required to allow molecules to self-assemble into a well-ordered lattice.
-
Protocol: Dissolve 5-10 mg of highly pure 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane). Use a small vial and cover it with a cap containing a few pinholes. Allow the solvent to evaporate slowly over several days at room temperature. Alternative methods like vapor diffusion (diffusing a poor solvent into the solution) can also be employed.
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be a single, well-formed block with sharp edges and no visible cracks, typically 0.1-0.3 mm in each dimension.
-
Protocol: Under a microscope, select a suitable crystal and mount it on a cryo-loop using a minimal amount of cryo-protectant oil.
-
-
Data Collection:
-
Rationale: Data is collected at cryogenic temperatures (typically ~100-170 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[7]
-
Protocol: Mount the crystal on a modern diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source.[6] Collect a series of diffraction images while rotating the crystal through a range of angles (e.g., ω-scans).[6]
-
-
Structure Solution and Refinement:
-
Rationale: Software uses the positions and intensities of the diffraction spots to solve the phase problem and generate an initial electron density map, which is then refined against the experimental data.
-
Protocol: Process the raw data to integrate the intensities of the diffraction spots. Solve the structure using intrinsic phasing methods (e.g., with SHELXT).[6] Refine the structural model using a full-matrix least-squares method (e.g., with SHELXL), which adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.[9]
-
Anticipated Data & Interpretation
The final output is a Crystallographic Information File (CIF) containing a wealth of quantitative data. Based on similar structures, we can anticipate the key parameters.
Table 1: Representative Crystallographic Data for a Substituted Heterocycle (Data modeled after published structures of similar complexity, e.g., 4-iodo-1H-pyrazole)[5][6]
| Parameter | Expected Value | Significance |
| Chemical Formula | C₅H₆INO₂S | Confirms molecular composition in the crystal. |
| Molecular Weight | 271.08 g/mol | Foundational physical property.[10] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pnma | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å); β (°) | e.g., a=5.9, b=10.9, c=14.8; β=98.6° | Dimensions and angle of the unit cell. |
| Volume (ų) | ~900 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R1, wR2 (final R indices) | < 0.05, < 0.10 | Key indicators of refinement quality; lower values are better. |
| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good model. |
Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Cornerstone of In-Solution Structure Elucidation
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1][11][12] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C). For 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, NMR is essential for confirming the substitution pattern and overall covalent structure, which is a necessary precursor to any crystallization effort.
Core Principles & Experimental Rationale
NMR relies on the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, we can measure the resonance frequencies of different nuclei. These frequencies (chemical shifts) are highly sensitive to the local electronic environment.[11] Two-dimensional (2D) NMR experiments can then be used to establish correlations between nuclei, revealing the bonding framework of the molecule.[1][13][14]
Experimental Workflow: From Sample to Spectrum
Caption: Workflow for Structure Elucidation by NMR Spectroscopy.
Detailed Experimental Protocol
-
Sample Preparation:
-
Rationale: High sample purity and a suitable deuterated solvent are critical for acquiring clean, interpretable spectra.[11] DMSO-d₆ is a good choice as it will solubilize the polar compound and allow observation of the N-H proton.
-
Protocol: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire a standard proton spectrum. The two pyrrole protons and the methyl protons should be visible.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires a higher concentration or longer acquisition time.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent in the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon atom.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons.[13]
-
Anticipated Data & Interpretation
The combination of 1D and 2D NMR spectra allows for the unambiguous assignment of the molecule's covalent structure.
Table 2: Predicted ¹H and ¹³C NMR Data for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- in DMSO-d₆ (Predictions based on standard chemical shift tables and substituent effects for pyrrole rings)[1][11]
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
| 1 | N-H | ~12.5 (broad s) | - | C2, C5 |
| 2 | C | - | ~135 | - |
| 3 | C-H | ~7.0 (d) | ~115 | C2, C4, C5 |
| 4 | C | - | ~80 | - |
| 5 | C-H | ~7.2 (d) | ~125 | C3, C4, N-H |
| SO₂-C H₃ | CH₃ | ~3.2 (s) | ~45 | C2 |
-
¹H Spectrum: Will show two doublets in the aromatic region for H3 and H5, a singlet for the methyl group, and a broad singlet for the N-H proton.
-
HSQC Spectrum: Will correlate the H3 signal to the C3 signal, the H5 signal to the C5 signal, and the methyl proton signal to the methyl carbon signal.
-
HMBC Spectrum: This is the key experiment. The methyl protons should show a correlation to the C2 carbon, confirming the attachment of the sulfonyl group. The H3 proton will show correlations to C2, C4, and C5, and the H5 proton to C3 and C4, locking in the substitution pattern.
Comparative Analysis: SC-XRD vs. NMR Spectroscopy
The choice between SC-XRD and NMR is not one of superiority, but of suitability for the question being asked.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy |
| State of Matter | Solid (Single Crystal) | Solution |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing. | Covalent connectivity, chemical environment, solution conformation (via NOE). |
| Key Strength | Provides an unambiguous, high-resolution 3D structure of the molecule. | Excellent for confirming the chemical identity and connectivity in solution. |
| Primary Limitation | Requires high-quality single crystals, which can be difficult to grow. | Does not provide solid-state packing information or precise bond lengths. |
| When to Choose | When the absolute 3D structure, stereochemistry, or crystal packing is required. | For initial structure confirmation, purity analysis, and studying solution dynamics. |
Decision-Making Flowchart for Researchers
Caption: Logic for selecting a structural elucidation technique.
Conclusion and Future Outlook
For 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, a synergistic approach is optimal. NMR spectroscopy is the essential first step to confirm the successful synthesis and covalent structure of the molecule in solution. Following this confirmation, Single-Crystal X-ray Diffraction is the definitive method to determine its precise three-dimensional geometry, conformation, and the intermolecular interactions that govern its solid-state form. This atomic-level understanding is invaluable for computational modeling, structure-activity relationship (SAR) studies, and ensuring the correct polymorphic form for drug development.
Should single crystal growth prove intractable, emerging techniques like 3D electron diffraction (MicroED) offer a promising alternative, capable of determining high-resolution structures from nanocrystals, far smaller than those required for conventional X-ray methods.[15][16]
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 19(5), 396-435. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (PDF) ResearchGate. [Link]
-
Substituted Pyrroles. MDPI. [Link]
-
Zheng, S., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 724–733. [Link]
-
XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
-
Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328–341. [Link]
-
The Electronic Absorption Spectra of Some N-Substituted Pyrroles—Molecular Orbital Calculations. Optica Publishing Group. [Link]
-
Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry, 27(4), 1406-1411. [Link]
-
High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum. [Link]
-
Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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4-Iodo-1 H -pyrrole-2-carbaldehyde. ResearchGate. [Link]
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4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E, 67(Pt 10), o2678. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]
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Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E, 79(5), 428–431. [Link]
-
Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. Royal Society of Chemistry. [Link]
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Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Dalton Transactions, 53(8), 3567-3575. [Link]
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Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E, 77(Pt 9), 903-906. [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]
-
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(11), 3326. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11697. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1032. [Link]
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A Cost-Benefit Analysis of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- in Modern Synthesis
Abstract
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2][3][4] The strategic functionalization of this scaffold is paramount in drug discovery programs for fine-tuning pharmacological activity. This guide provides a comprehensive cost-benefit analysis of utilizing 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (CAS No. 918487-84-0), a highly functionalized building block, in synthetic campaigns. We will dissect its performance in key synthetic transformations, weigh its high upfront cost against downstream efficiencies, and compare it to alternative synthetic strategies. This analysis is supported by experimental data and protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their projects.
Profile of a Powerhouse Building Block: 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
This reagent is a strategically designed molecule for complex molecular assembly. Its utility stems from the specific arrangement and electronic nature of its substituents.
-
The Iodide at C4: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[5] This makes the C4 position a prime handle for introducing a wide array of substituents via reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, often under mild conditions with high yields.[6][7]
-
The Methylsulfonyl Group at C2: As a potent electron-withdrawing group, the methylsulfonyl moiety significantly influences the pyrrole ring's electronic properties. It deactivates the ring towards electrophilic substitution, enhancing regioselectivity, and can modulate the biological activity of the final compound.[8]
Table 1: Physicochemical Properties of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
| Property | Value | Source |
| CAS Number | 918487-84-0 | [9] |
| Molecular Formula | C₅H₆INO₂S | [9] |
| Molecular Weight | 271.08 g/mol | [9] |
| Appearance | Solid | [10] |
| Purity | Typically ≥98% | [9] |
| Storage | Sealed in dry, 2-8°C | [9] |
The Core Debate: High-Cost Reagent vs. Alternative Strategies
The primary consideration for any synthetic chemist is the balance between cost, time, and yield. While commercially available, 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a specialty reagent with a significantly higher cost per gram compared to basic starting materials. The justification for its use lies in the potential for substantial downstream savings.
Benefit Analysis: The Case for Efficiency
-
Accelerated Timelines: Using a pre-functionalized, highly reactive building block allows for late-stage diversification. This is a powerful strategy in drug discovery, enabling the rapid synthesis of a library of analogues from a common intermediate, thereby accelerating structure-activity relationship (SAR) studies.[11][12]
-
Enhanced Reaction Performance: The high reactivity of the C-I bond often translates to milder reaction conditions, shorter reaction times, and lower catalyst loadings compared to bromo- or chloro-analogues.[5] This can lead to higher yields and cleaner reaction profiles, minimizing the formation of difficult-to-remove impurities.
-
Predictable Regioselectivity: The defined substitution pattern avoids the complex and often low-yielding multi-step sequences required to install these specific functional groups onto a simpler pyrrole core, sidestepping issues with regiocontrol.
Cost Analysis: The Economic Hurdles
-
High Acquisition Cost: The multi-step synthesis required to produce this reagent makes it inherently expensive. Its price can be prohibitive for large-scale synthesis or early-stage projects with tight budget constraints.
-
Atom Economy: With a molecular weight of 271.08 g/mol , the iodine and methylsulfonyl groups contribute significantly to the mass. In a coupling reaction, the iodine atom is lost, leading to a lower atom economy compared to building the ring from scratch.
Alternative Synthetic Approaches
-
Sequential Functionalization of a Simpler Pyrrole: This "bottom-up" approach involves starting with a less expensive pyrrole derivative and introducing the sulfonyl and iodo groups sequentially. While cheaper in terms of raw materials, this route can be lengthy, suffer from regioselectivity issues, and result in a lower overall yield, potentially increasing labor and purification costs.
-
De Novo Ring Synthesis: Classical methods like the Paal-Knorr, Knorr, or Hantzsch syntheses, as well as modern multi-component reactions (MCRs), can be employed to construct the pyrrole ring with the desired substituents already incorporated or positioned for easy elaboration.[1][2][13][14][15][16] This approach offers high flexibility but requires significant upfront process development and optimization.
Table 2: Comparative Analysis of Synthetic Strategies
| Metric | Using 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- | Sequential Functionalization | De Novo Ring Synthesis (MCR) |
| Upfront Reagent Cost | High | Low | Low to Medium |
| Development Time | Low (Plug-and-play) | High | High |
| Typical Yield (Late-stage) | High (80-95%) | Medium to Low | Medium to High |
| Predictability | High | Low to Medium | Medium |
| Downstream Processing | Simpler (Cleaner reactions) | Complex (More impurities) | Variable |
| Ideal Application | Lead optimization, library synthesis, time-critical projects | Early-stage exploration, large-scale synthesis where development time is not critical | Diversity-oriented synthesis, projects where the core can be built efficiently |
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling
To provide a practical context, we outline a representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[6]
Objective: To synthesize 4-Aryl-2-(methylsulfonyl)-1H-pyrrole from 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- and an arylboronic acid.
Materials:
-
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk tube or microwave vial
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (e.g., 135.5 mg, 0.5 mmol), the corresponding arylboronic acid (0.6 mmol), and K₂CO₃ (172.8 mg, 1.25 mmol).
-
Inerting: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL) and degassed water (0.75 mL) via syringe.
-
Degassing: Sparge the resulting suspension with argon for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(dppf)Cl₂ catalyst (20.5 mg, 0.025 mmol).
-
Reaction: Seal the vessel with a Teflon screw cap and place it in a preheated oil bath at 85-90°C. Stir the reaction mixture for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-2-(methylsulfonyl)-1H-pyrrole.
Workflow Visualization
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Mechanistic Rationale and Strategic Considerations
Understanding the underlying mechanism reinforces the value proposition of using a highly reactive iodo-substituted precursor. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.
Sources
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Safety Operating Guide
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- proper disposal procedures
As a Senior Application Scientist, ensuring the safe and compliant disposal of complex heterocyclic compounds is just as critical as the synthesis or assay workflows they are used in. 4-Iodo-2-(methylsulfonyl)-1H-pyrrole presents unique logistical challenges due to its specific functional groups.
This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, grounded in chemical causality and EPA/RCRA compliance standards.
Chemical Profile & Hazard Quantification
Before initiating any disposal protocol, it is mandatory to understand the molecular architecture of the waste. The presence of both an iodine atom and a sulfone group dictates the entire downstream lifecycle of this material[1].
| Property | Value | Operational Implication |
| Chemical Name | 4-Iodo-2-(methylsulfonyl)-1H-pyrrole | Requires specific identification on all waste manifests. |
| CAS Number | 918487-84-0 | Primary identifier for Environmental Health & Safety (EH&S). |
| Molecular Formula | C₅H₆INO₂S | High heteroatom-to-carbon ratio impacts combustion. |
| Molecular Weight | 271.08 g/mol | Used for calculating mass-balance in waste logs. |
| Key Functional Groups | Iodide (Halogen), Sulfone | Critical: Mandates disposal as Halogenated Waste. |
| Storage Conditions | Sealed, dry, 2-8°C | Must be kept away from heat/moisture prior to disposal. |
Mechanistic Rationale for Waste Segregation
In laboratory waste management, causality drives compliance . 4-Iodo-2-(methylsulfonyl)-1H-pyrrole must strictly be segregated into the Halogenated Organic Waste stream[2].
The "Why" Behind the Protocol: Standard non-halogenated organic waste is typically incinerated for energy recovery. However, during the thermal destruction of 4-iodo-2-(methylsulfonyl)-1H-pyrrole, the iodine and sulfone groups undergo combustion to form highly corrosive and toxic acid gases, specifically Hydrogen Iodide (HI) and Sulfur Oxides (SOx) .
To safely neutralize these emissions, the waste must be routed to specialized rotary kiln incinerators equipped with heavy-duty caustic scrubbers[3]. Co-mingling this compound with non-halogenated waste unnecessarily contaminates the larger waste stream, drastically increasing disposal costs and environmental burden[2],[4]. Furthermore, it must never be mixed with strong acids, bases, or oxidizers, which could trigger exothermic reactions or premature degradation[5].
Standard Operating Procedure: Disposal Lifecycle
This step-by-step methodology incorporates Self-Validation Checkpoints to ensure the protocol acts as a closed-loop safety system.
Phase 1: Containment Selection
-
Step 1: Select a compatible High-Density Polyethylene (HDPE) container (e.g., a 4-liter poly bottle or 5-gallon carboy)[6],[7].
-
Causality: HDPE provides superior chemical resistance to halogenated organics. Metal containers must be avoided due to the risk of severe corrosion from trace acidic halogen byproducts.
-
Self-Validation Checkpoint: Inspect the HDPE container for micro-fractures or residue from incompatible chemicals before adding waste. Ensure the container is placed within a secondary containment tray[6].
Phase 2: Active Segregation & Labeling
-
Step 2: Immediately affix an institutional/RCRA Hazardous Waste Tag to the container before the first drop of waste is added[6].
-
Step 3: Explicitly list "4-Iodo-2-(methylsulfonyl)-1H-pyrrole" and check the hazard boxes for "Halogenated" and "Toxic"[6].
-
Causality: Immediate and accurate labeling prevents accidental mixing by other laboratory personnel, which is the leading cause of pressurized container explosions.
-
Self-Validation Checkpoint: Cross-reference the waste log to ensure no heavy metals, cyanides, or acutely toxic "P-listed" wastes have been introduced into this specific container[6].
Phase 3: Satellite Accumulation Area (SAA) Storage
-
Step 4: Store the active waste container in a designated SAA, typically inside a functioning chemical fume hood or a ventilated flammable storage cabinet[8].
-
Step 5: Cap the container tightly immediately after use. Never fill the container beyond 75% to 90% capacity [5],[7].
-
Causality: Leaving a 10-25% headspace is physically required to accommodate vapor expansion caused by ambient laboratory temperature fluctuations, preventing container rupture.
-
Self-Validation Checkpoint: Visually confirm the liquid level is below the 90% fill line and the cap is torqued securely at the end of every shift.
Phase 4: Final Destruction
-
Step 6: Once the container reaches the maximum safe capacity, submit a chemical collection request to your facility's EH&S department[8]. The waste will be transported to an EPA-permitted facility for rotary kiln incineration[4].
Emergency Logistics: Spill Response Protocol
In the event of a localized spill of solutions containing this compound, execute the following protocol:
-
PPE Verification: Don double nitrile gloves, chemical splash goggles, and a fully-buttoned lab coat[8].
-
Containment: Apply an inert, dry absorbent material (e.g., vermiculite or specialized chemical spill pads) directly to the spill[8]. Causality: Inert absorbents prevent secondary exothermic reactions that can occur if combustible materials like paper towels are used.
-
Collection: Sweep the saturated absorbent into a sealable, compatible plastic bag.
-
Disposal: Tag the bag explicitly as "Hazardous Waste - Halogenated Spill Debris" and request immediate EH&S pickup[6].
Workflow Visualization
The following diagram outlines the logical progression of the disposal lifecycle, highlighting the critical decision points that ensure regulatory compliance and environmental safety.
Caption: Workflow for the segregation, containment, and incineration of halogenated pyrrole waste.
Comprehensive References
-
ChemScene , "4-Iodo-2-(methylsulfonyl)-1H-pyrrole SDS and Product Information." 1
-
Washington State University (WSU) , "Halogenated Solvents: PROCEDURES." 8
-
Temple University , "Halogenated Solvents in Laboratories - Campus Operations." 6
-
Nipissing University , "Hazardous Materials Disposal Guide." 5
-
U.S. Environmental Protection Agency (EPA) , "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 3
-
ETH Zürich , "Factsheet: Disposal of Hazardous Waste - Basic Principles." 7
-
University of Tennessee Institute of Agriculture (UTIA) , "Hazardous Waste Guide - UTIA Safety Office." 2
-
U.S. Environmental Protection Agency (EPA) , "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." 4
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ethz.ch [ethz.ch]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal Protective Equipment (PPE) & Handling Guide: 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
CAS Number: 918487-84-0 Chemical Family: Halogenated Sulfonyl Pyrroles Primary Hazard Class: Irritant / Potential Acute Toxin (Treat as Category 3 under Precautionary Principle)
Executive Safety Summary
For Immediate Attention: This compound combines a reactive pyrrole core with a labile carbon-iodine bond and a sulfonyl electron-withdrawing group. While specific toxicological data is limited, Structure-Activity Relationship (SAR) analysis mandates handling this as a high-potency sensitizer and potential alkylating agent .
Critical Hazards:
-
Inhalation: High risk of respiratory mucosal damage due to sulfonyl/halide hydrolysis.
-
Skin Contact: Rapid absorption potential; iodine release upon metabolic breakdown may cause systemic toxicity.
-
Stability: Light Sensitive .[1] The C-I bond is prone to homolytic cleavage under UV light, releasing free iodine radicals. Store at 2-8°C in amber vials.
Risk Assessment & PPE Matrix
This protocol utilizes a "Worst-Case Scoping" approach. In the absence of a complete LD50 profile, we default to the safety standards of its most toxic analog (e.g., iodopyrroles).
Personal Protective Equipment (PPE) Standards
| Protection Zone | Equipment Requirement | Technical Justification (Causality) |
| Respiratory | Fume Hood (Certified) | Mandatory. Volatile iodine species may form if the compound degrades. Open-bench handling is strictly prohibited. |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against fine powders that can sublime or drift. Goggles provide a seal against reactive dusts. |
| Dermal (Hands) | Double-Gloving Strategy | Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®). Reasoning: Halogenated organics can permeate standard nitrile in <15 mins. The air gap between gloves delays breakthrough. |
| Dermal (Body) | Tyvek® Lab Coat / Apron | Cotton coats absorb liquids. Use a chemically resistant apron (Tyvek or rubber) to prevent "wicking" to skin during spills. |
| Hygiene | Immediate Wash Protocol | Wash hands with soap and water immediately upon doffing gloves. Do not use ethanol , as it enhances skin permeability of halogenated compounds. |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing
-
Environment: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an antistatic gun or bar. Pyrrole derivatives are often fluffy, electrostatic solids that disperse easily.
-
Light Protection: Wrap the receiving flask in aluminum foil before adding the solid.
Phase B: Reaction Setup
-
Inert Atmosphere: Purge reaction vessels with Nitrogen (
) or Argon ( ). Oxygen promotes the oxidative polymerization of the pyrrole ring (browning/tarring). -
Solvent Choice: Dissolve immediately. Do not leave the dry solid exposed to air/light.
-
Temperature: If heating is required, use a silicone oil bath. Avoid aluminum heating blocks directly contacting the glass if the flask is thin-walled, to prevent hot-spots that trigger iodine elimination.
Phase C: Spill Management
-
Solid Spill: Do not sweep. Cover with a wet paper towel (dampened with water/surfactant) to prevent dust generation, then wipe up.
-
Decontamination: Clean surface with a 10% Sodium Thiosulfate solution. This reduces any free iodine (indicated by yellow/brown staining) to colorless iodide.
Visualization: Safety & Logic Workflow
The following diagram illustrates the "Closed-Loop" handling process designed to minimize exposure pathways.
Figure 1: Closed-loop handling workflow ensuring continuous containment and light protection.
Disposal & Waste Management
Classification: Halogenated Organic Waste (RCRA Code likely D001/U-listed equivalent depending on jurisdiction).
-
Segregation: Do NOT mix with strong acids or oxidizers. The sulfonyl group can release toxic sulfur oxides (
), and the iodine can oxidize to gas. -
Labeling: Clearly mark container: "Contains Halogenated Pyrroles - High Toxicity - Light Sensitive."
-
Quenching: If the material is in a reactive mixture, quench with aqueous sodium thiosulfate before disposal to neutralize active iodine species.
References
-
ChemScene. (2024). Safety Data Sheet: 4-Iodo-2-(methylsulfonyl)-1H-pyrrole (CAS 918487-84-0).[2] Retrieved from
-
Fisher Scientific. (2025).[1][3] General Safety Handling for Halogenated Pyrroles (Analog: 3-Chloro-1H-pyrrole).[4] Retrieved from
-
PubChem. (n.d.). Compound Summary: Halogenated Pyrrole Derivatives Toxicity Profile. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Handling Light-Sensitive Iodinated Compounds. Merck KGaA.[5] Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
